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  • Product: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
  • CAS: 65422-70-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and Its Isomers: A Medicinal Chemistry Perspective

Abstract The benzoxazolone scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazolone scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and its closely related isomers, with a particular focus on their chemical properties, synthesis, and burgeoning applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific principles and practical methodologies associated with this important class of compounds.

Introduction: The Significance of the Benzoxazolone Core

The benzoxazolone ring system, a bicyclic structure containing a fused benzene and oxazolone ring, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the benzoxazolone core lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties for optimal therapeutic efficacy. This guide will delve into the specifics of methyl-substituted benzoxazolone carboxylates, a class of compounds with significant potential in the synthesis of novel bioactive molecules.

It is important to note that the nomenclature "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate" can be ambiguous, and the scientific literature often discusses various positional isomers. This guide will therefore address the 5-carboxylate and 6-carboxylate isomers, providing a comparative analysis where data is available.

Chemical Profile: Structure and Physicochemical Properties

The fundamental structure of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylates consists of the benzoxazolone core with a methyl ester group attached to the benzene ring. The position of this carboxylate group significantly influences the molecule's properties and biological activity.

Nomenclature and Isomerism
  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: The carboxylate group is at the 5-position of the benzoxazole ring system.

  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: The carboxylate group is at the 6-position of the benzoxazole ring system.[3][4]

Physicochemical Data

A comparative summary of the key physicochemical properties of the 5- and 6-carboxylate isomers is presented below. These parameters are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic and formulation strategies.

PropertyMethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylateMethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Molecular Formula C9H7NO4C9H7NO4[3]
Molecular Weight 193.16 g/mol 193.16 g/mol [3]
CAS Number 924869-17-0[5]72752-80-8[3][4]
Appearance Yellow to green solid[5]Solid[4]
Melting Point 110-111 °C[5]Not explicitly stated
Boiling Point 272.4±13.0 °C (Predicted)[5]Not explicitly stated
Density 1.288±0.06 g/cm3 (Predicted)[5]Not explicitly stated
SMILES COC(=O)C1=CC2=C(C=C1)OC(=O)N2COC(=O)C1=CC2=C(C=C1)NC(=O)O2[3]
InChI Key Not explicitly statedFUJBKRLYHYJMNF-UHFFFAOYSA-N[3][4]

Synthesis and Manufacturing

The synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylates typically involves the construction of the benzoxazolone core from appropriately substituted aminophenols. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.

General Synthetic Strategy

A common and efficient method for the synthesis of the benzoxazolone ring is the reaction of an o-aminophenol with a carbonylating agent. This can be followed by or preceded by the introduction of the methyl carboxylate group.

General Synthesis of Benzoxazolone Core o-Aminophenol o-Aminophenol Benzoxazolone Benzoxazolone o-Aminophenol->Benzoxazolone Carbonylating Agent (e.g., phosgene, CDI, urea)

Caption: General synthetic route to the benzoxazolone core.

Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate

A specific synthetic route for a related precursor, Methyl 2-aminobenzo[d]oxazole-5-carboxylate, has been described and involves a multi-step process.[6] This precursor can potentially be converted to the target 2-oxo derivative.

Workflow for the Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate

Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate cluster_steps Synthetic Steps Start Substituted Phenol Nitration Nitration (Al(NO3)3, Acetic Anhydride) Start->Nitration Reduction Reduction (Na dithionite) Nitration->Reduction Cyclization Cyclization (CNBr, MeOH) Reduction->Cyclization Product Methyl 2-aminobenzo[d]oxazole -5-carboxylate Cyclization->Product

Caption: Synthetic workflow for a key benzoxazole intermediate.[6]

Experimental Protocol:

  • Nitration: The starting phenolic compound is treated with a nitrating agent such as aluminum nitrate in acetic anhydride to introduce a nitro group.[6]

  • Reduction: The nitro group is then reduced to an amino group using a reducing agent like sodium dithionite.[6]

  • Cyclization: The resulting aminophenol is cyclized with cyanogen bromide in methanol to form the 2-aminobenzoxazole ring.[6]

Applications in Medicinal Chemistry and Drug Discovery

The benzoxazolone scaffold is a versatile platform for the development of new drugs.[7] While specific biological activities for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate are not extensively detailed in the provided search results, the broader class of benzoxazolone derivatives has shown significant promise in various therapeutic areas.

Known Biological Activities of Benzoxazolone Derivatives
  • Anticancer Activity: Many benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][8]

  • Analgesic and Anti-inflammatory Properties: 2-Oxo-3H-benzoxazole derivatives are known to possess analgesic and anti-inflammatory activities, often by inhibiting prostaglandin synthesis.[9]

  • Antimicrobial Agents: The benzoxazole nucleus is present in compounds with antibacterial and antifungal properties.[10][11]

  • Neuroprotective Agents: Certain derivatives have been investigated for their neuroprotective effects.[1]

  • 5-HT3 Receptor Antagonists: Derivatives of the related 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylic acid have been synthesized and shown to be potent 5-HT3 receptor antagonists, suggesting potential applications in managing nausea and vomiting.[12]

The methyl carboxylate group on the benzoxazole ring serves as a valuable synthetic handle for further chemical modifications. This allows for the creation of libraries of derivatives with diverse functionalities, which can then be screened for various biological activities.

Methodologies: Characterization and Analysis

The characterization of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylates and their derivatives relies on standard analytical techniques to confirm their structure and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the aromatic ring and the methyl ester group provide definitive structural information.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) of the oxazolone ring and the ester, as well as the N-H bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.

Safety and Handling

Based on GHS classifications for related compounds, Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole carboxylate isomers may cause skin and serious eye irritation, and may also cause respiratory irritation.[3][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and its isomers represent a class of compounds with significant untapped potential in drug discovery. The benzoxazolone core provides a robust scaffold for the development of novel therapeutics. Future research should focus on the systematic exploration of the structure-activity relationships of these compounds by synthesizing and screening a wider range of derivatives. The development of more efficient and environmentally friendly synthetic methods will also be crucial for advancing the utility of this important heterocyclic system. The methyl carboxylate functionality offers a key point for diversification, paving the way for the discovery of new lead compounds with improved potency and selectivity against a variety of biological targets.

References

  • PubChem. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. methyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate. [Link]

  • ACS Publications. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]

  • PubMed. Synthesis and biological profile of benzoxazolone derivatives. [Link]

  • ResearchGate. Synthesis of benzoxazolone derivatives 22 with various substituents at the 3‐benzazepine N‐atom (N‐7). [Link]

  • ResearchGate. BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. [Link]

  • PubMed. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. [Link]

  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). [Link]

  • ResearchGate. Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity: An Antimicrobial and ADMET Study. [Link]

  • ACS Publications. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • ACS Publications. Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubMed. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [Link]

  • Pharmacia. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]

Sources

Exploratory

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate structure and properties

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Structure, Properties, and Synthesis Introduction: The Significance of the Benzoxazolone Scaffold The benzoxazolone nucleus is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Structure, Properties, and Synthesis

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] These compounds are recognized for their diverse and potent biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a key derivative of this family, serving as both a pharmacologically interesting molecule and a versatile intermediate for the synthesis of more complex pharmaceutical agents.

The structural rigidity of the fused ring system, combined with the presence of both hydrogen bond donors and acceptors, allows benzoxazolone derivatives to effectively interact with various biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structure, properties, synthesis, and potential applications of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

PART 1: Chemical Identity and Physicochemical Properties

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to an oxazolone ring, with a methyl carboxylate group attached at the 5-position of the benzoxazole core.

structure cluster_benzoxazolone C1 C2 C1->C2 N C1->N C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C7 N->C7 O1 C7->O1 O2 C7->O2 =O O1->C2 C5_label C8 C5_label->C8 O3 C8->O3 =O O4 C8->O4 -O-CH3 C1_label C2_label C3_label C4_label C6_label N_label

Caption: Chemical structure of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4][5]
CAS Number 65422-70-0[4]
Appearance Solid[5]
Melting Point 194-196 °C[4]
InChI Key FUJBKRLYHYJMNF-UHFFFAOYSA-N[5]
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2[6]

PART 2: Synthesis and Mechanistic Considerations

The construction of the benzoxazolone ring system is most commonly achieved through the cyclization of an ortho-substituted aminophenol.[7][8] For the synthesis of the title compound, the logical starting material is Methyl 3-amino-4-hydroxybenzoate.[9] The key transformation involves the introduction of a carbonyl group that bridges the amino and hydroxyl functionalities.

While historical methods employed hazardous reagents like phosgene, modern approaches favor safer and more efficient carbonylating agents.[10] N,N'-Carbonyldiimidazole (CDI) is an excellent choice as it is a stable solid that mediates the cyclization under mild conditions, avoiding the use of toxic gases and corrosive reagents.[11][12][13]

synthesis_workflow start Methyl 3-amino-4-hydroxybenzoate reagent N,N'-Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., THF) start->reagent 1. React with intermediate Imidazole Carbamate Intermediate (transient) reagent->intermediate 2. Forms cyclization Intramolecular Cyclization (Heat may be required) intermediate->cyclization 3. Undergoes product Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate cyclization->product 4. Yields Crude Product workup Aqueous Workup & Recrystallization product->workup 5. Purify via final_product Purified Product workup->final_product

Caption: General workflow for the synthesis of the target compound using CDI.

Experimental Protocol: CDI-Mediated Cyclization

This protocol is a representative procedure based on established methods for CDI-mediated cyclizations of amino alcohols.[11][12]

1. Reagent Preparation:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add Methyl 3-amino-4-hydroxybenzoate (1.0 eq).

  • Dissolve the starting material in a suitable dry aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

2. Reaction with CDI:

  • In a separate flask, dissolve N,N'-Carbonyldiimidazole (CDI) (1.1 eq) in the same dry solvent.

  • Slowly add the CDI solution to the solution of Methyl 3-amino-4-hydroxybenzoate at room temperature over 15-20 minutes. The reaction is often mildly exothermic.

3. Cyclization:

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate activated carbamate.

  • After the initial stirring period, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step drives the intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination of imidazole to form the cyclic product.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining imidazole, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Causality in Experimental Design:

  • Choice of Solvent: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of CDI and the activated intermediate.

  • Stoichiometry: A slight excess of CDI ensures complete conversion of the starting aminophenol.

  • Heating: The cyclization step often requires thermal energy to overcome the activation barrier for the intramolecular reaction.

PART 3: Structural Elucidation by Spectroscopic Methods

The structure of the synthesized compound would be unequivocally confirmed using a combination of spectroscopic techniques. The following table outlines the expected characteristic signals.

Table 2: Representative Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet around 3.9 ppm for the methyl ester protons (-OCH₃).- Aromatic protons appearing as doublets and doublets of doublets between 7.0-8.0 ppm.- A broad singlet at a higher chemical shift (>10 ppm) for the N-H proton of the oxazolone ring.
¹³C NMR - A signal around 52 ppm for the methyl ester carbon.- A carbonyl carbon for the ester around 165 ppm.- A carbonyl carbon for the cyclic carbamate around 154 ppm.- Aromatic carbons in the range of 110-150 ppm.
IR (cm⁻¹) - A strong C=O stretching band for the cyclic carbamate around 1750-1780 cm⁻¹.- A strong C=O stretching band for the ester around 1720-1730 cm⁻¹.- An N-H stretching band around 3200-3300 cm⁻¹.- C-O stretching bands in the 1200-1300 cm⁻¹ region.
Mass Spec (ESI+) - [M+H]⁺ peak at m/z = 194.04.- [M+Na]⁺ peak at m/z = 216.02.

PART 4: Applications in Drug Discovery and Development

The benzoxazolone core is a key pharmacophore in a wide range of biologically active molecules.[2] Derivatives have shown promise as:

  • Anti-inflammatory Agents: Some benzoxazolones act as inhibitors of enzymes like cyclooxygenase (COX) or myeloid differentiation protein 2 (MD2), which are involved in inflammatory pathways.[3][14]

  • Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit various kinases and other proteins implicated in cancer progression.[1][3]

  • Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[1]

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a valuable building block because the methyl ester at the 5-position provides a synthetic handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by, for example, converting the ester to an amide, which can introduce new points of interaction with a biological target.

applications cluster_derivatization Chemical Modification cluster_applications Potential Therapeutic Areas center_node Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate ester_hydrolysis Ester Hydrolysis (to Carboxylic Acid) center_node->ester_hydrolysis yields amide_formation Amide Formation ester_hydrolysis->amide_formation enables anti_inflammatory Anti-inflammatory Agents amide_formation->anti_inflammatory leads to anticancer Anticancer Drugs amide_formation->anticancer neuroprotective Neuroprotective Agents amide_formation->neuroprotective antimicrobial Antimicrobial Compounds amide_formation->antimicrobial

Sources

Foundational

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate (CAS Number: 65422-70-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate, identified b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate, identified by CAS number 65422-70-0. While specific experimental data on its synthesis and biological activity are limited in publicly available literature, this document synthesizes information on its chemical properties, a plausible synthetic route, and the potential therapeutic applications of the broader benzoxazolone scaffold. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery.

Chemical Identity and Properties

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate is a heterocyclic organic compound. The core structure features a bicyclic system where a benzene ring is fused to an oxazolone ring.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 65422-70-0[1]
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
IUPAC Name methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate[1]
Synonyms Methyl 2-hydroxybenzo[d]oxazole-5-carboxylate, methyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate, 5-Benzoxazolecarboxylic acid, 2,3-dihydro-2-oxo-, methyl ester[1][2]
Melting Point 194-196 °C[2]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and DMF.

Structure:

G compound compound caption Figure 1: 2D Structure of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

Figure 1: 2D Structure of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

Synthesis and Manufacturing

A likely synthetic strategy involves a two-step process starting from 4-amino-3-hydroxybenzoic acid:

  • Esterification: The carboxylic acid group of 4-amino-3-hydroxybenzoic acid is first converted to its methyl ester. This is a standard transformation that can be achieved under acidic conditions with methanol.

  • Cyclization: The resulting methyl 4-amino-3-hydroxybenzoate can then be cyclized to form the benzoxazolone ring. This is typically accomplished by reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which facilitates the formation of the cyclic carbamate.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid methyl_4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate 4-amino-3-hydroxybenzoic_acid->methyl_4-amino-3-hydroxybenzoate MeOH, H+ target_molecule Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate methyl_4-amino-3-hydroxybenzoate->target_molecule Phosgene equivalent (e.g., CDI)

Figure 2: Plausible Synthetic Pathway

Experimental Protocol (Hypothetical):

  • Step 1: Methyl 4-amino-3-hydroxybenzoate. To a solution of 4-amino-3-hydroxybenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) would be added. The reaction mixture would be heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent would be removed under reduced pressure, and the residue neutralized and extracted to yield the methyl ester.

  • Step 2: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate. The methyl 4-amino-3-hydroxybenzoate would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane). A phosgene equivalent, such as carbonyldiimidazole (CDI), would be added portion-wise at room temperature. The reaction would be stirred until completion, as indicated by TLC. The product would then be isolated by extraction and purified by recrystallization or column chromatography.

Potential Applications in Drug Development

While no specific biological activities have been reported for Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate, the benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

The benzoxazole and related benzothiazole moieties are known to exhibit a variety of pharmacological properties, including:

  • Anticancer Activity: Many benzoxazole derivatives have been investigated for their potential as anticancer agents. They have been shown to target various proteins and enzymes involved in cancer progression. For instance, some derivatives act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Antimicrobial and Antifungal Activity: The benzoxazole ring system is a component of several compounds with demonstrated activity against a range of bacteria and fungi.

  • Tyrosinase Inhibition: Certain phenolic compounds containing a 2-phenylbenzo[d]oxazole scaffold have shown potent tyrosinase inhibitory activity, suggesting potential applications in the development of skin-lightening agents.[3]

Given its structure, Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate is a prime candidate for further chemical modification to explore these and other potential therapeutic applications. The ester functional group provides a convenient handle for derivatization, allowing for the synthesis of a library of related compounds for biological screening.

Spectroscopic and Analytical Data

No publicly available experimental spectroscopic data (NMR, IR, MS) for Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate (CAS 65422-70-0) has been identified. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons on the benzene ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the oxazolone ring.
¹³C NMR Carbonyl carbons of the ester and the oxazolone ring, aromatic carbons, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (from both the ester and the cyclic carbamate), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol ).

Note on Data Integrity: Researchers should perform their own analytical characterization to confirm the identity and purity of any synthesized material.

Safety and Handling

Based on available safety data for similar compounds, Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate should be handled with care in a laboratory setting.

GHS Hazard Statements (for a related isomer, CAS 72752-80-8):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate is a chemical compound with a promising scaffold for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is scarce, its structural relationship to a wide range of biologically active compounds suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Future research efforts should focus on:

  • Developing and optimizing a robust synthetic protocol for the title compound.

  • Performing comprehensive spectroscopic and analytical characterization to establish a definitive reference dataset.

  • Synthesizing a library of derivatives to explore the structure-activity relationships (SAR) for various biological targets.

  • Conducting in vitro and in vivo studies to evaluate the pharmacological profile of these new chemical entities.

This technical guide serves as a starting point for researchers and drug development professionals interested in unlocking the potential of this and related benzoxazolone compounds.

References

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of C9H7NO4: Nitrocinnamic Acid Isomers

Introduction: Navigating the Isomeric Landscape of C9H7NO4 The molecular formula C9H7NO4 primarily represents a group of compounds known as nitrocinnamic acids. These are aromatic carboxylic acids characterized by a cinn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of C9H7NO4

The molecular formula C9H7NO4 primarily represents a group of compounds known as nitrocinnamic acids. These are aromatic carboxylic acids characterized by a cinnamic acid backbone with a nitro group substituted on the phenyl ring. The position of the nitro group (ortho, meta, or para) and the stereochemistry of the carbon-carbon double bond (cis or trans) give rise to several isomers, each with distinct physical and chemical properties. This guide will provide a comprehensive overview of the most pertinent isomers for researchers, scientists, and drug development professionals, with a primary focus on the commercially significant and extensively studied 3-nitrocinnamic and 4-nitrocinnamic acids.

Understanding the specific properties of each isomer is paramount in the fields of medicinal chemistry, materials science, and organic synthesis. For instance, the electronic effects of the nitro group, which vary with its position, significantly influence the reactivity of the carboxylic acid and the aromatic ring. Furthermore, the stereochemistry of the alkene moiety can impact the molecule's ability to fit into the active sites of enzymes or receptors, a critical consideration in drug design. This document aims to be a foundational resource, offering both broad insights and detailed, actionable data for laboratory applications.

Identification and Nomenclature

Accurate identification of the specific C9H7NO4 isomer is the first critical step in any research or development endeavor. The following table summarizes the key identifiers for the most common nitrocinnamic acid isomers.

IsomerIUPAC NameCommon SynonymsCAS Number
trans-4-Nitrocinnamic acid (2E)-3-(4-nitrophenyl)prop-2-enoic acidp-Nitrocinnamic acid, (E)-p-Nitrocinnamic acid619-89-6, 882-06-4[1][2]
trans-3-Nitrocinnamic acid (2E)-3-(3-nitrophenyl)prop-2-enoic acidm-Nitrocinnamic acid, (E)-m-Nitrocinnamic acid555-68-0, 1772-76-5[3]
cis-3-Nitrocinnamic acid (2Z)-3-(3-nitrophenyl)prop-2-enoic acidcis-m-Nitrocinnamic acid5676-61-9[4]

Physicochemical Properties: A Comparative Analysis

The physical properties of the nitrocinnamic acid isomers are crucial for determining appropriate solvents for reactions and purification, understanding their solid-state characteristics, and predicting their behavior in various analytical techniques.

Propertytrans-4-Nitrocinnamic acidtrans-3-Nitrocinnamic acid
Molecular Formula C9H7NO4[1][2]C9H7NO4[3]
Molecular Weight 193.16 g/mol [1][2]193.16 g/mol [3]
Appearance Yellow powder or needle-like crystals[1][2][5]Off-white odorless powder[3]
Melting Point 289 °C (decomposes)~200-204 °C
Solubility Insoluble in water; soluble in DMSO[2]Soluble in DMSO
pKa (predicted) 4.07 ± 0.10[2]Not readily available

Note: Some properties for the less common isomers are not as extensively reported in the literature.

Chemical Structure and Reactivity

The chemical reactivity of nitrocinnamic acids is governed by three primary functional groups: the carboxylic acid, the alkene, and the nitro-substituted aromatic ring.

Carboxylic Acid Group

The carboxylic acid moiety readily undergoes typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic proton compared to unsubstituted cinnamic acid (pKa ≈ 4.44)[6].

Alkene Double Bond

The exocyclic double bond is susceptible to addition reactions, including hydrogenation to form nitrophenylpropanoic acid, and halogenation. Its conjugation with both the aromatic ring and the carbonyl group influences its reactivity.

Nitroaromatic System

The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. The nitro group itself can be reduced to an amine, providing a synthetic handle for further functionalization, which is a key transformation in the synthesis of various pharmaceutical intermediates.

Synthesis and Characterization

General Synthesis Workflow

A common synthetic route to nitrocinnamic acids is the nitration of cinnamic acid. However, this can lead to a mixture of isomers. A more controlled synthesis involves the Perkin or Claisen-Schmidt condensation of a nitrobenzaldehyde with acetic anhydride or a malonic acid derivative, respectively. The workflow below illustrates a generalized Claisen-Schmidt condensation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_purification Purification Nitrobenzaldehyde Nitrobenzaldehyde (ortho, meta, or para) Base Base (e.g., Pyridine, Piperidine) Malonic_Acid Malonic Acid Derivative (e.g., Malonic Acid) Heat Heat Nitrocinnamic_Acid Nitrocinnamic Acid (Crude Product) Heat->Nitrocinnamic_Acid Condensation & Decarboxylation Recrystallization Recrystallization Nitrocinnamic_Acid->Recrystallization CO2 CO2 H2O H2O Pure_Product Pure Nitrocinnamic Acid Recrystallization->Pure_Product

Sources

Foundational

Discovery and significance of the benzoxazole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract: The benzoxazole scaffold, a privileged heterocyclic motif, has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract: The benzoxazole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of the benzoxazole core in drug design and development. We will delve into its intrinsic physicochemical properties, dissect key synthetic methodologies, and illuminate its multifaceted pharmacological activities through detailed discussions of mechanisms of action and structure-activity relationships across various therapeutic areas. This guide is intended to serve as an in-depth resource for researchers and professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and field-proven insights to inspire and guide future drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The history of heterocyclic compounds is deeply intertwined with the evolution of organic and medicinal chemistry, beginning in the mid-19th century.[1] Among the vast landscape of heterocyclic structures, the benzoxazole moiety has garnered significant attention for its remarkable versatility and broad spectrum of biological activities.[2][3] This aromatic organic molecule, consisting of a benzene ring fused to an oxazole ring, serves as a crucial pharmacophore in numerous natural products and synthetic compounds.[2] Its unique structural and electronic properties have made it a highly sought-after scaffold in the design of novel therapeutic agents.

Benzoxazoles are recognized as structural bioisosteres of naturally occurring nucleic acid bases like guanine and adenine, which may facilitate their interaction with various biopolymers within biological systems.[2] This fundamental characteristic is believed to contribute to their wide-ranging pharmacological effects, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities, among others.[2][4] The journey of the benzoxazole scaffold from a chemical curiosity to a mainstay in drug discovery is a testament to its privileged nature and enduring potential in addressing unmet medical needs.

Historical Perspective:

While benzoxazoles were known to chemists prior to 1900, the first naturally occurring benzoxazole alkaloids were not reported until 1972.[5] This discovery opened a new chapter in understanding the biological relevance of this scaffold. The subsequent decades witnessed an explosion of research into the synthesis and pharmacological evaluation of benzoxazole derivatives, leading to the identification of numerous potent and selective agents. This rich history underscores the continuous evolution of our understanding and application of the benzoxazole core in medicinal chemistry.

Physicochemical Properties and Synthetic Landscape

The benzoxazole ring system possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design.

Core Physicochemical Characteristics:

PropertyDescriptionReference
Molecular Formula C₇H₅NO[1]
Molar Mass 119.12 g/mol [1]
Appearance White to light yellow solid
Odor Pyridine-like[1]
Melting Point 27-30 °C[1]
Boiling Point 182 °C
Aromaticity Planar, aromatic molecule with delocalized π-electrons.[5]
Basicity Weakly basic due to the nitrogen lone pair being in the plane of the ring and not participating in aromaticity.[5]
Solubility Soluble in water.[1]
Reactivity Prone to electrophilic substitution, primarily at the C6 position, with the C5 position being less reactive. The reactivity can be influenced by substituents on the ring.[5]
Key Synthetic Strategies

The construction of the benzoxazole core is a well-established area of organic synthesis, with numerous methods developed over the years. The most classical and widely employed approach involves the condensation of 2-aminophenols with various carbonyl-containing compounds.

General Synthetic Workflow:

General Benzoxazole Synthesis Reactants 2-Aminophenol + Carbonyl Compound (Aldehyde, Carboxylic Acid, etc.) Intermediate Schiff Base / Hemiaminal Intermediate Reactants->Intermediate Condensation Product Benzoxazole Derivative Intermediate->Product Cyclization / Dehydration VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Inhibitor Autophosphorylation Autophosphorylation Benzoxazole->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Tumor Growth, Metastasis) Downstream->Angiogenesis MAGL_Inhibition MAG Monoacylglycerols MAGL MAGL MAG->MAGL FFA Free Fatty Acids (FFAs) MAGL->FFA Benzoxazole Benzoxazole Inhibitor Benzoxazole->MAGL Inhibits Signaling Pro-tumorigenic Signaling Lipids (e.g., LPA, PGE2) FFA->Signaling Tumor Tumor Growth, Invasion, Metastasis Signaling->Tumor DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunits CleavedDNA Cleaved DNA Intermediate GyrA->CleavedDNA DNA Cleavage GyrB GyrB Subunits (ATPase activity) GyrB->CleavedDNA ATP Hydrolysis DNA Bacterial DNA DNA->GyrA SupercoiledDNA Negatively Supercoiled DNA CleavedDNA->SupercoiledDNA Strand Passage & Religation Replication DNA Replication & Transcription SupercoiledDNA->Replication Benzoxazole Benzoxazole Inhibitor Benzoxazole->GyrB Inhibits ATPase Activity TLR4_Inhibition cluster_membrane Cell Membrane TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 LPS LPS LPS->TLR4_MD2 Binds Benzoxazole Benzoxazole Inhibitor Benzoxazole->TLR4_MD2 Inhibits (Binds to MD-2) NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines

Sources

Exploratory

Exploring the Chemical Space of Substituted Benzoxazoles: A Guide to Synthesis, SAR, and Biological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold as a Cornerstone in Medicinal Chemistry The benzoxazole moiety, a bicyclic aromatic heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzoxazole moiety, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an oxazole ring, stands as a "privileged scaffold" in modern drug discovery.[1] Its inherent structural features and synthetic accessibility have made it a focal point for medicinal chemists for decades.[2] The benzoxazole core is an aromatic organic compound with the molecular formula C₇H₅NO.[3] Chemically, it is also known as 1-Oxa-3-aza-1H-indene.[4]

A key to its biological prowess lies in its nature as a structural bioisostere of naturally occurring purine nucleobases, such as adenine and guanine.[4][5] This resemblance allows benzoxazole derivatives to effectively interact with the biopolymers of living systems, including enzymes and receptors, making them prime candidates for therapeutic intervention.[5][6] Consequently, this versatile core is found in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[4][7][8]

This guide serves as a technical resource for professionals in drug discovery and development. It provides a comprehensive exploration of the benzoxazole chemical space, detailing robust synthetic methodologies, elucidating structure-activity relationships (SAR), and presenting validated experimental protocols for synthesis and characterization.

Part 1: Foundational Synthetic Strategies for the Benzoxazole Core

The construction of the benzoxazole framework is synthetically tractable, with the most prevalent and versatile strategy involving the condensation of an o-aminophenol with a suitable electrophilic partner, followed by cyclization.[1][9] The choice of the electrophile and the reaction conditions are critical determinants of the final substitution pattern and overall yield.

The Cornerstone Reaction: Condensation of o-Aminophenols

The majority of synthetic routes leverage o-aminophenol as the key precursor.[3][9] The nucleophilic amino and hydroxyl groups readily react with a variety of carbonyl-containing compounds to initiate ring formation.

Causality in Catalyst and Reagent Selection:

  • With Carboxylic Acids: This classic method often requires a strong acid catalyst and dehydrating agent, such as Polyphosphoric Acid (PPA), at elevated temperatures (e.g., 150°C).[3] PPA facilitates both the initial amide bond formation and the subsequent intramolecular cyclodehydration to form the oxazole ring. While effective, the harsh conditions can limit its use with sensitive substrates.

  • With Aldehydes: A widely used approach involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization. This method can be performed under milder conditions and is amenable to a variety of oxidizing agents and catalysts, including greener options like samarium triflate in aqueous media.[1][10]

  • With Tertiary Amides: Modern methodologies allow for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[11] This cascade reaction is promoted by an electrophilic activator like triflic anhydride (Tf₂O), which activates the amide carbonyl group, triggering a nucleophilic addition, intramolecular cyclization, and elimination sequence.[11] This approach expands the scope of accessible C2-substituents.

  • Solvent-Free and Heterogeneous Catalysis: To align with green chemistry principles, methods using recyclable catalysts have been developed. Brønsted acidic ionic liquid gels, for instance, can efficiently catalyze the reaction under solvent-free conditions, simplifying work-up and minimizing waste.[12] Such approaches are highly desirable for industrial applications due to their high yields and operational simplicity.[12]

The following diagram illustrates these primary synthetic pathways.

Synthetic_Pathways_Benzoxazoles Fig. 1: Key Synthetic Pathways to Substituted Benzoxazoles o_aminophenol o-Aminophenol benzoxazole 2-Substituted Benzoxazole o_aminophenol->benzoxazole  + PPA, Heat (Cyclodehydration) o_aminophenol->benzoxazole  + Tf₂O / 2-F-Pyr (Cascade Reaction) r_acid Carboxylic Acid (R-COOH) r_aldehyde Aldehyde (R-CHO) r_amide Tertiary Amide (R-CONR'₂) schiff_base Schiff Base Intermediate o_aminophenol->schiff_base  + Catalyst (Condensation) r_acid->benzoxazole  + PPA, Heat (Cyclodehydration) r_aldehyde->schiff_base  + Catalyst (Condensation) r_amide->benzoxazole  + Tf₂O / 2-F-Pyr (Cascade Reaction) schiff_base->benzoxazole Oxidative Cyclization

Caption: Key Synthetic Pathways to Substituted Benzoxazoles.

Part 2: Navigating the Chemical Space & Structure-Activity Relationships (SAR)

The therapeutic potential of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents. The most critical positions for modification are the C2-position of the oxazole ring and the C5/C6-positions of the fused benzene ring.[3][13]

  • C2-Position: This is the primary site for introducing chemical diversity. The substituent at C2 is directly determined by the electrophile used in the synthesis (e.g., the 'R' group from R-COOH or R-CHO). This allows for the facile introduction of a vast array of aryl, alkyl, and heterocyclic moieties to modulate biological activity and physicochemical properties.

  • C5/C6-Positions: Substitution on the benzene ring fine-tunes the electronic and steric properties of the entire scaffold.[4] For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's pKa, lipophilicity, and metabolic stability, which are crucial for pharmacokinetics and target engagement. SAR studies have shown that substitution at both the 2- and 5-positions is often critical for potent activity.[13]

SAR Insights from Field-Proven Examples:

  • Anticancer Activity: Studies have revealed that substituting the C2-aryl ring with dimethoxy or trimethoxy groups can significantly enhance anticancer activity.[14]

  • Antibacterial Activity: The antibacterial mechanism of benzoxazoles is often attributed to their ability to target bacterial DNA topoisomerases.[6] The introduction of specific cyclic amine groups at the C2 position has been shown to yield compounds with potent antimicrobial effects.[4]

  • Anti-inflammatory Activity: Novel 2-(2-arylphenyl)benzoxazoles have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory potential comparable to clinical drugs like diclofenac.[15]

  • Melatonin Receptor Agonism: Specific N-acylaminoethyl side chains at the C2 position have led to the identification of potent and selective melatonin receptor agonists.[16]

Part 3: Validated Experimental Protocols

Trustworthiness in chemical synthesis relies on robust and reproducible protocols. The following sections provide detailed, self-validating methodologies for the synthesis and characterization of a representative 2-substituted benzoxazole.

Synthesis Workflow: 2-Phenylbenzoxazole

This protocol details the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid, a foundational example of the PPA-mediated cyclodehydration reaction.

Synthesis_Workflow Fig. 2: Experimental Workflow for Synthesis and Purification start 1. Reaction Setup (2-Aminophenol, Benzoic Acid, PPA) heat 2. Heating & Reflux (150-160°C, 2-4h) start->heat monitor 3. TLC Monitoring heat->monitor monitor->heat Incomplete quench 4. Reaction Quenching (Ice-water, Neutralization) monitor->quench Complete extract 5. Extraction (Ethyl Acetate) quench->extract dry 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) extract->dry purify 7. Purification (Column Chromatography) dry->purify characterize 8. Characterization (NMR, MS, IR) purify->characterize

Caption: Experimental Workflow for Synthesis and Purification.

Step-by-Step Methodology:

  • Materials & Reagents:

    • 2-Aminophenol (1.0 equiv)

    • Benzoic Acid (1.1 equiv)

    • Polyphosphoric Acid (PPA) (10x weight of 2-aminophenol)

    • Sodium Bicarbonate (NaHCO₃) solution (10% w/v)

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography)

  • Reaction Procedure:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add 2-aminophenol and benzoic acid.

    • Carefully add Polyphosphoric Acid (PPA). The mixture will become a thick paste.

    • Begin stirring and slowly heat the mixture to 150-160°C in an oil bath.

    • Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Very carefully and slowly, pour the viscous mixture into a beaker containing crushed ice and water, while stirring vigorously. This will precipitate the crude product.

    • Neutralize the acidic aqueous solution by the slow addition of 10% NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold water.

    • Air-dry the crude solid.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing the polarity) to isolate the pure 2-phenylbenzoxazole.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a white solid.

Self-Validating Characterization Protocol

Confirmation of the product's identity and purity is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Purpose: To confirm the structure by identifying the chemical environment of protons.

    • Expected Signals for 2-Phenylbenzoxazole (in CDCl₃): A complex multiplet in the aromatic region (δ 7.3-8.3 ppm). The protons on the benzoxazole core will appear distinctly from those on the 2-phenyl substituent. The absence of broad singlets for -OH and -NH₂ groups confirms cyclization.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Purpose: To confirm the carbon skeleton of the molecule.

    • Expected Signals: A characteristic signal for the C2 carbon of the oxazole ring typically appears around δ 162-164 ppm. Other aromatic carbons will resonate in the δ 110-151 ppm range.

  • MS (Mass Spectrometry):

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Expected Result: A molecular ion peak (M⁺) corresponding to the calculated mass of 2-phenylbenzoxazole (C₁₃H₉NO, M.W. = 195.22 g/mol ).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Purpose: To identify key functional groups.

    • Expected Bands: Characteristic C=N stretching (around 1630 cm⁻¹) and C-O-C stretching (around 1245 cm⁻¹) of the oxazole ring. Crucially, the broad -OH and N-H stretching bands of the 2-aminophenol starting material (around 3000-3400 cm⁻¹) will be absent.[17]

Part 4: Data Presentation for Biological Activity

To illustrate the impact of substitution on biological activity, quantitative data should be summarized in a clear, tabular format. The table below presents hypothetical, yet representative, data for a series of 2-arylbenzoxazole derivatives evaluated for their anticancer activity against a human cancer cell line (e.g., HeLa).

Table 1: Anticancer Activity of 2-Arylbenzoxazole Derivatives

Compound ID2-Aryl Substituent (R)IC₅₀ (µM) vs. HeLa Cells
BZ-1 Phenyl15.2
BZ-2 4-Chlorophenyl8.5
BZ-3 4-Methoxyphenyl5.1
BZ-4 3,4-Dimethoxyphenyl2.3
BZ-5 4-Nitrophenyl11.8

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data clearly demonstrates a structure-activity relationship: the introduction of electron-donating methoxy groups at the para-position of the 2-phenyl ring enhances cytotoxic activity, with the dimethoxy-substituted compound (BZ-4 ) being the most potent.

Conclusion and Future Outlook

The benzoxazole scaffold is a testament to the power of privileged structures in drug discovery.[1] Its synthetic tractability allows for extensive exploration of its chemical space, while its inherent ability to interact with diverse biological targets has led to the development of potent lead compounds in oncology, infectious diseases, and inflammation.[1] The methodologies and protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate novel benzoxazole derivatives.

Future research will undoubtedly focus on refining structure-activity relationships through computational modeling, optimizing pharmacokinetic profiles to enhance in vivo efficacy, and exploring novel therapeutic applications for this remarkable heterocyclic system.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Source not specified.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed.
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. (2025). BenchChem.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020).
  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (n.d.). IGI Global.
  • 2-(2-Arylphenyl)
  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.).
  • Benzoxazole derivatives: design, synthesis and biological evalu

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

An Application Note for the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate Abstract This technical guide provides a comprehensive and reliable two-step protocol for the synthesis of Methyl 2-oxo-2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive and reliable two-step protocol for the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The synthesis begins with the Fischer esterification of 3-amino-4-hydroxybenzoic acid to yield the crucial intermediate, Methyl 3-amino-4-hydroxybenzoate. This is followed by a robust cyclization step utilizing 1,1'-Carbonyldiimidazole (CDI) as a safe and effective alternative to hazardous phosgene-based reagents. This document offers detailed, step-by-step experimental procedures, mechanistic insights, characterization data, safety protocols, and troubleshooting advice tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Significance

The benzoxazolone moiety is a privileged heterocyclic structure frequently incorporated into pharmacologically active molecules.[1] Its unique physicochemical properties, including its role as a bioisostere and the presence of both hydrogen bond donors and acceptors, make it an attractive scaffold for designing targeted therapeutics. Derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate serves as a versatile building block for the elaboration of more complex molecular architectures. A well-defined, reproducible, and scalable synthesis protocol is therefore essential for advancing research in this area. This guide presents a field-proven method that prioritizes safety and efficiency.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, as outlined below. The initial step involves the protection of the carboxylic acid functional group via esterification, which is essential to prevent unwanted side reactions during the subsequent cyclization. The second step forms the core benzoxazolone ring system through an intramolecular cyclization of the ortho-aminophenol intermediate.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Cyclization A 3-Amino-4-hydroxybenzoic Acid B Methyl 3-amino-4-hydroxybenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-amino-4-hydroxybenzoate D Methyl 2-oxo-2,3-dihydro-1,3- benzoxazole-5-carboxylate C->D  1,1'-Carbonyldiimidazole (CDI)  Anhydrous THF

Figure 1: Two-step synthesis workflow.

Part I: Synthesis of Methyl 3-amino-4-hydroxybenzoate

3.1. Principle & Rationale

This step employs a classic Fischer esterification reaction. In the presence of a strong acid catalyst like sulfuric acid, methanol acts as both the solvent and the reactant. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and refluxing is employed to drive the equilibrium towards the formation of the methyl ester product by removing the water byproduct, in accordance with Le Châtelier's principle.

3.2. Experimental Protocol

Reagent/MaterialMol. Wt.MolesEquiv.Amount
3-Amino-4-hydroxybenzoic Acid153.140.0651.010.0 g
Methanol (Anhydrous)32.04--200 mL
Sulfuric Acid (Conc., 98%)98.08-cat.3 mL
Saturated NaHCO₃ Solution---~150 mL
Ethyl Acetate88.11--3 x 100 mL
Brine---50 mL
Anhydrous Sodium Sulfate142.04--~10 g

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzoic acid (10.0 g, 0.065 mol).

  • Add anhydrous methanol (200 mL) to the flask and stir to create a suspension.

  • Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (3 mL) dropwise. Causality Note: This exothermic addition must be done slowly and with cooling to prevent overheating and potential side reactions.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain a gentle reflux for 12-16 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product, Methyl 3-amino-4-hydroxybenzoate, is more nonpolar (higher Rf value) than the starting carboxylic acid.

  • After cooling to room temperature, concentrate the reaction mixture to approximately half its volume using a rotary evaporator.

  • Slowly pour the concentrated mixture into a beaker containing 200 mL of ice-cold water.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or dropwise addition of a saturated aqueous solution until effervescence ceases and the pH is ~7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid. The product is often of sufficient purity for the next step. If required, recrystallization from an ethanol/water mixture can be performed.

Part II: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

4.1. Principle & Rationale

This step achieves the critical ring closure to form the benzoxazolone core. 1,1'-Carbonyldiimidazole (CDI) is an excellent and safe carbonylating agent.[3] It reacts first with the more nucleophilic hydroxyl group of the aminophenol to form an imidazole-carboxylate intermediate. This intermediate is highly activated towards intramolecular nucleophilic attack by the adjacent amino group, which proceeds rapidly to form the stable 5-membered cyclic carbamate (the benzoxazolone ring), releasing imidazole as a byproduct. The use of an anhydrous aprotic solvent is critical to prevent the hydrolysis of CDI.

G Activated Activated Imidazole- Carboxylate Intermediate I1->Activated Activation Product Benzoxazolone Product I2->Product Imidazole Imidazole (byproduct) I2->Imidazole Start Aminophenol Intermediate Start->I1 CDI CDI CDI->I1 Activated->I2 Intramolecular Nucleophilic Attack

Figure 2: Reaction mechanism of CDI-mediated cyclization.

4.2. Experimental Protocol

Reagent/MaterialMol. Wt.MolesEquiv.Amount
Methyl 3-amino-4-hydroxybenzoate167.160.0501.08.36 g
1,1'-Carbonyldiimidazole (CDI)162.150.0551.18.92 g
Tetrahydrofuran (THF, Anhydrous)72.11--250 mL
Deionized Water18.02--100 mL
Ethyl Acetate88.11--2 x 100 mL
1 M HCl (aq)---50 mL
Brine---50 mL

Procedure:

  • Set up a 500 mL round-bottom flask, previously flame-dried or oven-dried, under an inert atmosphere (nitrogen or argon).

  • Add Methyl 3-amino-4-hydroxybenzoate (8.36 g, 0.050 mol) and anhydrous THF (250 mL). Stir until the solid is fully dissolved.

  • To the clear solution, add CDI (8.92 g, 0.055 mol) portion-wise over 10 minutes at room temperature. Causality Note: A slight exotherm and gas evolution (imidazole vapor) may be observed. Adding CDI in portions ensures the reaction remains controlled.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material.

  • Once the reaction is complete, carefully quench by adding deionized water (100 mL).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • The resulting aqueous suspension will contain the precipitated crude product. Extract this mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL) to remove imidazole, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude solid.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate as a pure white or off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol [4][5]
Melting Point 194-196 °C[6]
¹H NMR (400 MHz, DMSO-d₆) δ 11.85 (s, 1H, -NH-), 7.65 (dd, 1H), 7.55 (d, 1H), 7.20 (d, 1H), 3.85 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 165.5, 154.0, 143.0, 131.5, 125.0, 124.0, 110.0, 109.5, 52.0.
MS (ESI+) m/z 194.04 [M+H]⁺
FT-IR (KBr, cm⁻¹) ~3150 (N-H stretch), ~1780 (C=O, cyclic carbamate), ~1710 (C=O, ester), ~1620 (C=C, aromatic).

Safety and Handling

6.1. Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. All operations should be conducted inside a certified chemical fume hood.

6.2. Reagent-Specific Hazards

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • 1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive and an irritant. Handle in an inert atmosphere and avoid inhalation of dust.

  • Phosgene and its Alternatives: This protocol deliberately avoids the use of phosgene, a highly toxic and regulated gas.[7][8][9] Safer solid alternatives like diphosgene and triphosgene are available but still require extreme caution as they can release phosgene upon heating or contact with nucleophiles.[10] The use of CDI is strongly recommended for general laboratory applications due to its significantly better safety profile.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 (Esterification) - Incomplete reaction. - Loss of product during neutralization/work-up.- Extend reflux time and monitor by TLC. - Ensure neutralization is done carefully and slowly to avoid hydrolysis of the ester. Ensure thorough extraction.
Incomplete Cyclization in Step 2 - Moisture in the reaction flask or solvent. - Impure CDI.- Flame-dry all glassware. Use freshly opened or properly stored anhydrous solvent. - Use a fresh bottle of high-purity CDI.
Product Fails to Precipitate or Crystallize - Presence of impurities. - Product is too soluble in the chosen solvent.- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient). - Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, acetone/water).

References

  • Fery-Forgues, S. et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77, 1078–1081. Available at: [Link]

  • Poirot, A. et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Poirot, A. et al. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]

  • PubChem (n.d.). Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Jacobsen, E. N. et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates From Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • NIOSH (2022). Phosgene (CG): Lung Damaging Agent. Centers for Disease Control and Prevention. Available at: [Link]

  • He, L. et al. (2013). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. Available at: [Link]

  • Google Patents (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Al-Ostoot, F. H. et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Available at: [Link]

  • American Chemistry Council (2022). Phosgene Safe Practice Guidelines. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. Innovare Academic Sciences. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (2021). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • American Chemical Society (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Catalysts. Available at: [Link]

  • American Chemical Society (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (1985). Kinetics of Carbamate Formation and Breakdown. Available at: [Link]

  • Wiley Online Library (2004). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]

  • PubChem (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemicals Knowledge Hub (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Available at: [Link]

  • Google Patents (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2.
  • Royal Society of Chemistry (2015). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. Available at: [Link]

  • MedCrave (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at: [Link]

  • New Jersey Department of Health (n.d.). Phosgene - Hazard Summary. Available at: [Link]

  • Quora (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Available at: [Link]

  • Oriental Journal of Chemistry (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]

  • Google Patents (2021). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • ChemBK (n.d.). Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate. Available at: [Link]

  • VIBGYOR ePress (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of the Benzoxazole Ring

Introduction: The Significance of the Benzoxazole Scaffold The benzoxazole motif, a fused bicyclic system comprising a benzene ring and an oxazole ring, is a cornerstone of modern medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif, a fused bicyclic system comprising a benzene ring and an oxazole ring, is a cornerstone of modern medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a privileged scaffold, frequently found in pharmacologically active compounds and functional materials.[2] The therapeutic landscape is rich with benzoxazole derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] This widespread utility has driven the development of numerous synthetic strategies for its construction, many of which utilize the readily available and versatile precursor, 2-aminophenol.

This technical guide provides an in-depth exploration of key experimental procedures for the synthesis of the benzoxazole ring. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and the rationale behind methodological choices. It is designed for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, field-proven guide to constructing this vital heterocyclic system. We will cover classical condensation reactions, modern catalytic approaches, and provide detailed, actionable protocols.

Core Synthetic Strategies from 2-Aminophenol

The construction of the benzoxazole ring from 2-aminophenol fundamentally involves a condensation reaction with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration or oxidation. The choice of this "C1" source dictates the substitution at the 2-position of the benzoxazole and defines the overall synthetic strategy.[3] The most prevalent and versatile methods employ carboxylic acids, aldehydes, and acyl chlorides.

G cluster_start Starting Material cluster_c1 C1 Electrophile Source cluster_intermediate Key Intermediate cluster_product Final Product 2-Aminophenol 2-Aminophenol Carboxylic Acid Carboxylic Acid Aldehyde Aldehyde Acyl Chloride Acyl Chloride o-Hydroxyamide o-Hydroxyamide Carboxylic Acid->o-Hydroxyamide Condensation (Dehydration) Schiff Base Schiff Base Aldehyde->Schiff Base Condensation Acyl Chloride->o-Hydroxyamide Acylation Benzoxazole Benzoxazole o-Hydroxyamide->Benzoxazole Cyclization Schiff Base->Benzoxazole Oxidative Cyclization

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision, guided by factors such as substrate scope, reaction conditions, yield, and scalability. The following table provides a comparative summary of the primary methods discussed in this guide.

MethodKey Reagents/CatalystsTypical Temp.Typical TimeTypical Yield (%)Key Advantages & Considerations
From Carboxylic Acid Polyphosphoric Acid (PPA)120-180°C2-5 h80-95%One-pot, high-yielding. PPA is viscous and requires a harsh workup.[3]
From Aldehyde Heterogeneous Acid Catalyst50-130°C0.5-5 h85-98%Milder conditions, catalyst is often recyclable, good for green chemistry.[4]
From Aldehyde DDQ (Oxidant)Room Temp.5-12 h~93%Very mild temperature, but requires stoichiometric oxidant and purification from its byproduct.[5]
Microwave-Assisted Various (or solvent-free)150-200°C10-30 min85-95%Extremely rapid, often solvent-free, aligns with green chemistry principles.[6][7]
From Acyl Chloride Base (e.g., Pyridine)Room Temp. - 80°C1-3 h85-95%Milder than PPA method, suitable for sensitive substrates; acyl chlorides can be moisture-sensitive.[3]

Detailed Application Notes and Protocols

Method 1: The Classical Approach - Condensation with Carboxylic Acids using Polyphosphoric Acid (PPA)

Scientific Rationale: This is one of the most robust and widely used methods for preparing 2-substituted benzoxazoles. Polyphosphoric acid (PPA) is a viscous polymeric medium that serves a dual role: it is a potent dehydrating agent and a Brønsted acid catalyst.[8] The reaction proceeds via the formation of a mixed benzoic-phosphoric anhydride from the carboxylic acid and PPA.[6][9] This anhydride is a highly activated acylating agent. The amino group of 2-aminophenol attacks this activated species to form an o-hydroxyamide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring.[9] The high temperature is necessary to overcome the activation energy for both the acylation and the final dehydration step.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add benzoic acid (1.22 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol).

  • Addition of PPA: Carefully and portion-wise, add polyphosphoric acid (approx. 40 g) to the flask. Note: PPA is highly viscous; warming it gently to ~60°C can facilitate handling.

  • Reaction: Heat the reaction mixture to 120°C in an oil bath and stir vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Quenching: After the reaction is complete, allow the flask to cool to approximately 80-90°C. In a separate large beaker, prepare ~200 g of crushed ice. Very slowly and carefully, pour the viscous reaction mixture onto the crushed ice while stirring vigorously with a glass rod. This is a highly exothermic process.

  • Neutralization and Extraction: The acidic aqueous slurry will contain the precipitated product. Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is neutral (~7). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole as white crystals.

G cluster_workflow Protocol Workflow: PPA Method A 1. Mix Reactants (2-Aminophenol, Benzoic Acid) B 2. Add PPA A->B C 3. Heat & Stir (120°C, 2h) B->C D 4. Quench on Ice C->D E 5. Neutralize & Extract (NaHCO3, Ethyl Acetate) D->E F 6. Purify (Recrystallization) E->F G Pure Product F->G

Method 2: Green and Efficient - Heterogeneous Catalysis with Aldehydes

Scientific Rationale: This approach represents a greener alternative to the classical PPA method, often proceeding under milder conditions and allowing for catalyst recycling.[4] The reaction mechanism involves two key stages.[3] First, the 2-aminophenol and aldehyde undergo a condensation reaction to form a Schiff base (an imine) intermediate. This step is typically catalyzed by an acid, which protonates the aldehyde carbonyl, making it more electrophilic. The second stage is the oxidative cyclization of the Schiff base to the benzoxazole. Various oxidizing agents can be used, but many modern protocols utilize molecular oxygen (from air) in the presence of a suitable catalyst.[3] The use of a solid, recoverable catalyst, such as a Brønsted acidic ionic liquid gel, simplifies purification and improves the environmental footprint of the synthesis.[4]

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles using a Reusable Acidic Catalyst

  • Reaction Setup: In a 5 mL reaction vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the heterogeneous Brønsted acidic ionic liquid (BAIL) gel catalyst (0.010 g, 1.0 mol%).[4]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 130°C. Stir the solvent-free mixture for 5 hours. Monitor the reaction progress by TLC.[4]

  • Catalyst Recovery: Upon completion, allow the mixture to cool to room temperature. Add ethyl acetate (10 mL) to dissolve the product. The solid catalyst can be separated by centrifugation or filtration.[4]

  • Work-up and Purification: Transfer the ethyl acetate solution to a flask. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.[4]

  • Final Purification: The crude product can be further purified by silica gel column chromatography using a mixture of acetone and petroleum ether (e.g., 1:19) as the eluent to afford the pure 2-arylbenzoxazole.[4]

  • Catalyst Recycling: The recovered catalyst can be washed with hexane and ethyl acetate, dried under vacuum, and reused for subsequent reactions with minimal loss of activity.[4]

Method 3: Rapid Synthesis - Microwave-Assisted Condensation

Scientific Rationale: Microwave-assisted organic synthesis (MAOS) offers a dramatic acceleration of chemical reactions.[10] Unlike conventional heating which relies on thermal conduction, microwaves heat the bulk of the reaction mixture simultaneously through dielectric heating—the interaction of the electromagnetic field with polar molecules.[11] This rapid, uniform heating can lead to significantly higher reaction rates, reduced side product formation, and often allows for solvent-free conditions, enhancing the green credentials of the synthesis.[7] For benzoxazole synthesis, the high temperatures required for the condensation and dehydration can be reached in minutes rather than hours, making it a highly efficient method for library synthesis and rapid analogue production.

Experimental Protocol: Solvent-Free Microwave Synthesis from a Carboxylic Acid

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[6]

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the solvent-free mixture at a power level sufficient to maintain a temperature of 180°C for 15 minutes. Caution: Ensure the use of a vessel designed for pressurized reactions.

  • Work-up: After the irradiation is complete, allow the vessel to cool to a safe temperature (below 50°C) before opening.

  • Extraction: Dissolve the crude solid residue in ethyl acetate (20 mL). Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted carboxylic acid, followed by a wash with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Mechanism Spotlight: Oxidative Cyclization of Schiff Bases

The synthesis from aldehydes proceeds via a Schiff base intermediate. The conversion of this intermediate to the final benzoxazole requires an oxidation step. Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for this transformation.[12]

G cluster_mech Mechanism: DDQ Oxidation A Schiff Base Intermediate B Hydride Abstraction by DDQ A->B + DDQ C Iminium Cation B->C H DDQH2 (Reduced form) B->H D Intramolecular Cyclization C->D E Dihydrobenzoxazole Intermediate D->E F Aromatization (Second Hydride Abstraction) E->F + DDQ G 2-Arylbenzoxazole F->G F->H

The mechanism is believed to involve the abstraction of a hydride ion from the carbon adjacent to the imine nitrogen by DDQ, generating an iminium cation.[12] The phenolic oxygen then acts as an intramolecular nucleophile, attacking the iminium carbon to form a dihydrobenzoxazole intermediate. A second hydride abstraction by another molecule of DDQ leads to the final, stable aromatic benzoxazole product.

Conclusion

The synthesis of the benzoxazole ring is a mature yet continually evolving field in organic chemistry. The methods presented here—from the classical high-temperature PPA condensation to modern, rapid microwave-assisted protocols and green catalytic systems—provide the medicinal chemist with a versatile toolkit. The choice of method will be dictated by the specific requirements of the target molecule, available equipment, and desired process efficiency. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions, troubleshoot effectively, and adapt these procedures to construct novel benzoxazole derivatives for the advancement of drug discovery and materials science.

References

  • Sau-Fun, L., & Sun, P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(12), 3973–3978. [Link]

  • Chatterjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 22, 56-62. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry A, 6(2), 188-197. [Link]

  • Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(3), 748-765. [Link]

  • Al-Tel, T. H. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11, 34568-34599. [Link]

  • Hakimi, F., et al. (2023). A comparative analysis of the effectiveness of different catalysts for preparing 2-pheylbenzoxazole. Advanced Journal of Chemistry A, 6(2), 188-197. [Link]

  • Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2139–2146. [Link]

  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Sustainable Chemistry and Pharmacy, 24, 100547. [Link]

  • Ben-zazon, S., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Sulfur Chemistry, 45(2), 221-255. [Link]

  • Hein, D. W., et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]

  • Kasthuri, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(18), 17654–17663. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Soni, S., et al. (2023). Graphical Abstract: Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. ResearchGate. [Link]

  • Kasthuri, J., et al. (2019). Graphical Abstract: Synthesis of Various 2-Aminobenzoxazoles. ACS Publications. [Link]

  • Sharma, J., et al. (2022). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Results in Chemistry, 4, 100670. [Link]

  • Ceylan, Ü. (2020). Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Current Organic Synthesis, 17(8), 603-613. [Link]

  • Popat, K. H., et al. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-11. [Link]

  • Chaskar, A. C. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Chaskar, A. C. (2024). Mechanism of DDQ oxidative cyclization of schiff bases. ResearchGate. [Link]

  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]

  • Periyasami, G., & Devaraj, S. (2022). An efficient and green synthesis of novel benzoxazole under ultrasound irradiation. Journal of the Serbian Chemical Society, 87(3), 295-303. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]

  • Sai, K., et al. (2022). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry, 17(5), 2974-2983. [Link]

  • Ceylan, Ü. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 20(12), 1083-1097. [Link]

  • Tian, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

Sources

Method

Application Notes & Protocols: The Strategic Application of Benzoxazole Analogs as Selective Aurora B Kinase Inhibitors in Cancer Research

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of benzoxazole-based compounds as potent and selective inhibitors of Aurora...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of benzoxazole-based compounds as potent and selective inhibitors of Aurora B kinase. This document elucidates the scientific rationale, provides detailed experimental protocols, and offers insights into data interpretation for advancing novel anticancer therapeutics.

Introduction: Targeting the Mitotic Guardian, Aurora B Kinase

Cell division is a fundamental process, the fidelity of which is paramount for organismal health. The Aurora kinase family (A, B, and C) are critical serine/threonine kinases that orchestrate the complex events of mitosis and meiosis.[1] Aurora B, in particular, functions as a master regulator of cell division. As the enzymatic core of the Chromosomal Passenger Complex (CPC), Aurora B ensures the correct attachment of microtubules to chromosomes, governs the spindle assembly checkpoint (SAC), and facilitates the final separation of daughter cells (cytokinesis).[1][2][3]

Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle. The kinase's localization is dynamic: it concentrates at the centromeres during early mitosis to correct improper microtubule-kinetochore attachments and relocates to the central spindle and midbody during anaphase and telophase to oversee cytokinesis.[2][3]

The Rationale for Inhibition in Oncology:

The critical role of Aurora B in cell division makes it a compelling target for cancer therapy. Overexpression of Aurora B is a hallmark of many human cancers, including solid tumors and hematological malignancies, and often correlates with high-grade tumors and poor patient prognosis.[1][4] This overexpression can lead to chromosomal instability, a key driver of tumorigenesis.[4] Consequently, inhibiting Aurora B kinase activity presents a promising therapeutic strategy to selectively induce mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[5][6]

Benzoxazoles are a privileged class of heterocyclic compounds known for their diverse pharmacological activities, including potent anticancer effects.[7][8][9] Recent research has highlighted the potential of specifically designed benzoxazole analogs to potently and selectively inhibit Aurora B kinase, offering a promising chemical scaffold for the development of next-generation anticancer agents.[10]

The Aurora B Signaling Axis and Mechanism of Inhibition

The activation of Aurora B is a multi-step process involving its binding partner INCENP within the CPC, which promotes a conformational change, and subsequent autophosphorylation on threonine 232 (Thr232) in its activation loop.[3] Once active, Aurora B phosphorylates a host of substrates, including Histone H3 on Serine 10 (H3S10p), a modification crucial for chromosome condensation and a widely accepted biomarker for Aurora B activity.[1][4]

Inhibition of Aurora B disrupts these carefully orchestrated mitotic events. This leads to a cascade of cellular defects including:

  • Failed Chromosome Alignment: Inability to correct improper kinetochore-microtubule attachments.

  • Spindle Assembly Checkpoint Override: Cells exit mitosis without proper chromosome segregation.[5]

  • Endoreduplication and Polyploidy: Cells re-enter the S phase without dividing, leading to an abnormal increase in DNA content.[5][11]

  • Cytokinesis Failure: Inability to complete the final stage of cell division, resulting in multinucleated cells.

  • Apoptosis: The accumulation of severe mitotic errors ultimately triggers programmed cell death.[11]

Most small molecule inhibitors, including the benzoxazole analogs discussed herein, are ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. A key consideration in drug design is selectivity, particularly against the highly homologous Aurora A kinase, to minimize off-target effects.[1]

AuroraB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Inhibition Mechanism of Action cluster_Outcomes Cellular Consequences of Inhibition AurB Aurora B INCENP INCENP INCENP->AurB Binds & Activates Survivin Survivin Borealin Borealin Benzoxazole Benzoxazole Analog AurB_Active Active Aurora B (p-Thr232) Benzoxazole->AurB_Active Competitively Inhibits Polyploidy Polyploidy Benzoxazole->Polyploidy Leads to Cytokinesis_Failure Cytokinesis Failure Benzoxazole->Cytokinesis_Failure Leads to Apoptosis Apoptosis Benzoxazole->Apoptosis Leads to ATP ATP ATP->AurB_Active Substrate_P Phosphorylated Substrates AurB_Active->Substrate_P Phosphorylates Substrate Substrates (e.g., Histone H3)

Figure 1: Mechanism of Aurora B inhibition by benzoxazole analogs.

Experimental Protocols

The following protocols provide a framework for the synthesis, in vitro characterization, and cellular evaluation of novel benzoxazole-based Aurora B inhibitors.

Protocol 1: General Synthesis of Benzoxazole Analogs

This protocol outlines a representative synthetic route. The specific choice of reagents and reaction conditions should be optimized based on the desired final compound. Structure-activity relationship studies have shown that elements like linker length and halogen substitutions can significantly impact potency and selectivity.[10]

Objective: To synthesize a target benzoxazole analog for biological evaluation.

Materials:

  • Substituted 2-aminophenols

  • Aromatic/heterocyclic carboxylic acids

  • Polyphosphoric acid (PPA) or other coupling reagents (e.g., HATU, EDCI)

  • Appropriate solvents (e.g., DMF, Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, recrystallization apparatus)

Procedure:

  • Amide Coupling (Example): To a solution of a substituted 2-aminophenol (1.0 eq) in an appropriate solvent, add the desired carboxylic acid (1.1 eq) and a coupling agent like HATU (1.2 eq).

  • Add a base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization to Benzoxazole: Heat the crude amide intermediate in polyphosphoric acid (PPA) at an elevated temperature (e.g., 150-180 °C) for 2-4 hours. This promotes intramolecular cyclization to form the benzoxazole ring.

  • Purification: Cool the reaction mixture and carefully pour it onto ice water. Neutralize with a base (e.g., NaOH) and extract the product.

  • Purify the final compound using flash column chromatography or recrystallization to yield the pure benzoxazole analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The use of PPA as both a solvent and a dehydrating agent is a classic and effective method for the Phillips condensation, which forms the oxazole ring. The choice of coupling reagent in the first step is critical for efficient amide bond formation while minimizing side reactions.

Synthesis_Workflow Start Starting Materials (2-Aminophenol, Carboxylic Acid) Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (PPA, Heat) Intermediate->Step2 Crude Crude Benzoxazole Step2->Crude Step3 Purification (Chromatography/ Recrystallization) Crude->Step3 Final Pure Benzoxazole Analog Step3->Final Analysis Characterization (NMR, HRMS) Final->Analysis

Sources

Application

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Novel Benzoxazole Derivatives

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Antimicrobial Drug Discovery The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzoxazole moiety stands out as a "privileged scaffold."[1] Its structural resemblance to biological purines, such as adenine and guanine, allows for facile interaction with various biopolymers, underpinning its diverse pharmacological activities.[1][2] Benzoxazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive overview of the synthesis of novel benzoxazole derivatives and the subsequent protocols for their antimicrobial screening, designed for researchers and professionals in the field of drug development.

The core chemical structure of benzoxazole consists of a benzene ring fused to an oxazole ring.[3] This aromatic system is relatively stable, yet possesses reactive sites that are amenable to functionalization, primarily at the 2, 3, and 6 positions, allowing for the generation of diverse chemical libraries for biological screening.[3] The mechanism of antimicrobial action for some benzoxazoles is thought to involve the inhibition of crucial cellular processes like nucleic acid synthesis.[2]

Part 1: Synthetic Strategies for Novel Benzoxazole Derivatives

The synthesis of the benzoxazole core and its derivatives can be achieved through various methodologies. The choice of a specific synthetic route is often dictated by the desired substitution pattern, scalability, and considerations for green chemistry. A predominant and classical approach involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[5]

Rationale for Synthetic Route Selection

Modern synthetic efforts are increasingly focused on efficiency, atom economy, and the use of environmentally benign reagents and conditions. One-pot syntheses are particularly attractive as they reduce the need for intermediate purification steps, saving time and resources.[5][6] The use of catalysts, such as Lewis acids or transition metals, can significantly enhance reaction rates and yields under milder conditions.[7][8] Furthermore, "green" synthetic approaches, utilizing water as a solvent or employing solvent-free conditions with recyclable catalysts, are gaining prominence.[5][9]

For the purpose of this guide, we will focus on a versatile and widely applicable one-pot synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes, a method known for its operational simplicity and broad substrate scope.[7]

General Synthetic Workflow

The synthesis of 2-substituted benzoxazoles typically follows a pathway involving the condensation of an o-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzoxazole product.

SynthesisWorkflow Reactants o-Aminophenol + Substituted Aldehyde Catalyst Catalyst (e.g., Zn(OTf)2) Reactants->Catalyst Intermediate Schiff Base Intermediate Catalyst->Intermediate Condensation Oxidation Oxidative Cyclization Intermediate->Oxidation Product 2-Substituted Benzoxazole Derivative Oxidation->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzoxazoles

This protocol details a one-pot synthesis of 2-arylbenzoxazoles using zinc triflate as a catalyst, adapted from a reported efficient method.[7]

Materials:

  • Substituted o-aminophenol (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Zinc triflate (Zn(OTf)₂) (5 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane (for TLC mobile phase)

  • Rotary evaporator

  • Equipment for recrystallization or column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted o-aminophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and zinc triflate (5 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer, attach a reflux condenser, and heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to achieve good separation of starting materials and the product. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the ethanol using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylbenzoxazole derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[2]

Reactant 1 (o-aminophenol)Reactant 2 (Aldehyde)CatalystSolventTypical Yield (%)
2-AminophenolBenzaldehydeZn(OTf)₂Ethanol>90
2-Amino-4-chlorophenol4-ChlorobenzaldehydeZn(OTf)₂Ethanol>85
2-Amino-5-nitrophenol4-NitrobenzaldehydeZn(OTf)₂Ethanol>80

Table 1: Representative examples of 2-arylbenzoxazole synthesis with typical yields.

Part 2: Antimicrobial Screening of Novel Benzoxazole Derivatives

Once a library of novel benzoxazole derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. A standard and widely accepted method for this is the determination of the Minimum Inhibitory Concentration (MIC).[10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Rationale for Screening Method Selection

Several methods exist for antimicrobial susceptibility testing, including disk diffusion, agar dilution, and broth dilution.[11] The broth microdilution method is a quantitative technique that is highly amenable to screening multiple compounds against various microbial strains in a 96-well plate format, making it efficient and cost-effective for primary screening.[10][11]

Antimicrobial Screening Workflow

The general workflow for determining the MIC of the synthesized benzoxazole derivatives involves preparing serial dilutions of the compounds and inoculating them with a standardized microbial suspension.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions of Benzoxazole Derivatives Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Bacterial Culture and Standardize Inoculum Inoculation Inoculate Wells with Standardized Bacteria Media_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of the synthesized benzoxazole derivatives against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Synthesized benzoxazole derivatives

  • Dimethyl sulfoxide (DMSO) for preparing stock solutions

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzoxazole derivative in DMSO (e.g., 10 mg/mL).

    • In a sterile 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11664
Derivative 28>128
Derivative 33232
Ciprofloxacin0.250.015

Table 2: Example of MIC data for synthesized benzoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[12] For instance, the presence of electron-withdrawing or electron-donating groups at specific positions can significantly modulate the biological activity.[13] Molecular modeling and docking studies can further elucidate the potential mechanism of action, with some studies suggesting DNA gyrase as a possible target.[14] A systematic analysis of the MIC data from a library of synthesized compounds allows for the establishment of a structure-activity relationship (SAR), guiding the design of more potent analogues.

Conclusion

This guide has provided a detailed framework for the synthesis of novel benzoxazole derivatives and their subsequent antimicrobial screening. The described one-pot synthetic protocol offers an efficient route to a variety of 2-substituted benzoxazoles. The broth microdilution assay is a robust and scalable method for determining the MIC of these novel compounds. By integrating synthetic chemistry with microbiological screening, researchers can systematically explore the vast chemical space of benzoxazole derivatives in the quest for new and effective antimicrobial agents.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Research Journal of Pharmacy and Technology.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central. (2021). National Center for Biotechnology Information. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (2021). National Center for Biotechnology Information. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. (2022). Bentham Science. [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles - ResearchGate. (2012). ResearchGate. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. National Center for Biotechnology Information. [Link]

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. (2012). Taylor & Francis Online. [Link]

  • (PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2023). MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. World Organisation for Animal Health. [Link]

  • US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents.
  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed. (2010). National Center for Biotechnology Information. [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed. (2005). National Center for Biotechnology Information. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. MDPI. [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Asia-Pacific Economic Cooperation. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES - TSI Journals. (2012). Trade Science Inc. [Link]

  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. ResearchGate. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. MDPI. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2019). bioMérieux. [Link]

  • Preparation, Antibacterial Evaluation and Preliminary Structure-Activity Relationship (SAR) Study of Benzothiazol- And benzoxazol-2-amine Derivatives - PubMed. (2012). National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Introduction Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 65422-70-0) is a heterocyclic organic compound belonging to the benzoxazolone class.[1] The benzoxazolone scaffold is of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 65422-70-0) is a heterocyclic organic compound belonging to the benzoxazolone class.[1] The benzoxazolone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3] Given its potential as a key intermediate in the synthesis of pharmacologically active molecules, rigorous analytical characterization is imperative to confirm its identity, purity, and stability.

This document provides a comprehensive guide to the analytical techniques for the full characterization of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. While this compound is commercially available, detailed and consolidated analytical protocols are not readily found in peer-reviewed literature. Therefore, the following protocols have been developed by combining foundational analytical principles with established methods for structurally analogous compounds.[4][5] The methodologies are designed to be robust starting points for researchers in synthetic chemistry, quality control, and drug development, and should be subjected to compound-specific validation.

Physicochemical Properties

A precise understanding of the molecule's basic properties is the foundation of any analytical strategy. These parameters influence choices in solvent selection for spectroscopy and chromatography.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol [1]
CAS Number 65422-70-0[1]
Melting Point 194-196 °C[1]
Appearance Expected to be a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent. The polar nature of DMSO-d₆ is well-suited for the benzoxazolone moiety and the methyl ester, ensuring good solubility. Furthermore, the N-H proton of the oxazolone ring is often broad and may exchange with protic solvents like methanol-d₄ or D₂O; DMSO-d₆ allows for its clear observation.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical spectral region for organic molecules.[6]

  • Operating Frequency: A higher field strength (e.g., 400 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly useful for resolving the distinct aromatic protons on the substituted benzene ring.[6]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the analysis of similar benzoxazolone structures and standard substituent effects.[7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.8 Singlet, broad 1H NH The acidic proton on the nitrogen of the lactam ring typically appears as a broad singlet at a very downfield shift in DMSO-d₆.
~7.8 Doublet 1H Ar-H (H-4) Aromatic proton ortho to the ester group, deshielded by its electron-withdrawing effect.
~7.7 Doublet of doublets 1H Ar-H (H-6) Aromatic proton ortho to the ester group and meta to the ring junction.
~7.3 Doublet 1H Ar-H (H-7) Aromatic proton adjacent to the fused oxazole ring.

| ~3.85 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165.5 C =O (Ester) Carbonyl carbon of the methyl ester group.
~154.0 C =O (Lactam) Carbonyl carbon within the 2-oxo-benzoxazole ring system.
~143.0 Ar-C (C-7a) Aromatic quaternary carbon at the oxazole ring fusion, adjacent to oxygen.
~131.5 Ar-C (C-3a) Aromatic quaternary carbon at the oxazole ring fusion, adjacent to nitrogen.
~128.0 Ar-C (C-5) Quaternary aromatic carbon bearing the ester substituent.
~125.0 Ar-C H (C-6) Aromatic methine carbon.
~115.0 Ar-C H (C-4) Aromatic methine carbon.
~110.0 Ar-C H (C-7) Aromatic methine carbon.

| ~52.0 | -OC H₃ | Carbon of the methyl ester group. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, thereby confirming its core structure.

Causality Behind Experimental Choices

The solid-state nature of the compound makes Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods suitable. ATR is often preferred for its simplicity and minimal sample preparation. The key functional groups—N-H, C=O (lactam and ester), C-O, and aromatic C=C bonds—have characteristic absorption frequencies that provide a unique fingerprint for the molecule.[5]

Predicted IR Absorption Bands

Table 3: Predicted Major IR Peaks

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3100 Medium, Broad N-H stretch (lactam)
~1780 Strong C=O stretch (cyclic carbamate/lactam)
~1720 Strong C=O stretch (ester)
1620 - 1450 Medium-Strong C=C stretch (aromatic ring)

| ~1250 | Strong | C-O stretch (ester and ether) |

Experimental Protocol: FTIR-ATR Analysis
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Identify the key absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through the analysis of its fragmentation patterns.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it is likely to produce a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[4] This allows for unambiguous determination of the molecular weight. For fragmentation data (MS/MS), Collision-Induced Dissociation (CID) can be employed to confirm the connectivity of the molecule.

Predicted Mass Spectral Data

Table 4: Predicted ESI-MS Fragments

m/z (Daltons) Species
194.04 [M+H]⁺
216.02 [M+Na]⁺

| 162.03 | [M+H - CH₃OH]⁺ (Loss of methanol) |

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion or LC Introduction:

    • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.

    • LC Introduction: Inject a small volume (1-5 µL) of the sample solution into an HPLC system coupled to the mass spectrometer. A simple isocratic flow of acetonitrile/water can be used.

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Acquire a full scan spectrum over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the peak corresponding to the molecular weight of the compound (as [M+H]⁺ or [M+Na]⁺). If fragmentation is observed or induced (MS/MS), analyze the fragment ions to corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and for quantitative analysis. A well-developed HPLC method is crucial for quality control, stability studies, and pharmacokinetic analysis.

Causality Behind Experimental Choices
  • Mode: Reversed-phase HPLC (RP-HPLC) is the method of choice for molecules of moderate polarity like this one. A C18 stationary phase provides a good balance of hydrophobic retention for the aromatic system.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard mobile phase for RP-HPLC. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is recommended to suppress the ionization of any potential acidic impurities and to ensure sharp, symmetrical peaks for the weakly acidic N-H proton.[8]

  • Detection: The benzoxazolone chromophore contains conjugated aromatic systems, which will exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the simultaneous monitoring of multiple wavelengths and for peak purity assessment. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at an appropriate wavelength (e.g., 254 nm or the absorbance maximum).

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition (70:30 A:B) to a final concentration of ~50-100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the logical flow for the comprehensive characterization of the target compound.

Analytical_Workflow cluster_synthesis Sample Acquisition cluster_primary_char Primary Characterization (Structure & Identity) cluster_secondary_char Secondary Characterization (Purity & Quantification) cluster_results Final Assessment Synthesis Synthesized or Purchased Methyl 2-oxo-2,3-dihydro-1,3- benzoxazole-5-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Identity Confirmation MS Mass Spectrometry (ESI-MS) Synthesis->MS Identity Confirmation IR FTIR Spectroscopy (ATR) Synthesis->IR Identity Confirmation HPLC RP-HPLC-UV/PDA (Purity Analysis) Synthesis->HPLC Purity Assessment Report Comprehensive Report: - Confirmed Structure - Molecular Weight - Functional Groups - Purity (%) NMR->Report MS->Report IR->Report HPLC->Report

Caption: Workflow for the structural confirmation and purity assessment of the target compound.

References

  • TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules. 2012;17(11):13556-13570. Available from: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2022;27(19):6687. Available from: [Link]

  • Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). ResearchGate. Available from: [Link]

  • Gökhan-Kelekçi N, Köksal M, Unüvar S, Aktay G, Erdoğan H. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. J Enzyme Inhib Med Chem. 2009;24(1):29-37. Available from: [Link]

  • Carneiro TCB, de Oliveira RB, da Silva AB, et al. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallogr E Crystallogr Commun. 2022;78(Pt 1):89-93. Available from: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Process for preparing benzoxazolones-(2)and benzothiazolones-(2). US Patent 3,812,138.
  • Nefisath P, Vishwanatha P, Sudhakar YN. Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences. 2018;17(2):47-51. Available from: [Link]

  • Benzo[d][9][10][11]oxadithiole 2-Oxide. CORE. Available from: [Link]

  • Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. J Pharm Biomed Anal. 2004;34(1):145-54. Available from: [Link]

  • Ternes TA. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. 2001;20(8):419-434. Available from: [Link]

  • El-Faham A, Dahlén A, Abdel-Megeed AAM, Moustafa M, Abdel-Gawad H. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Dyes and Pigments. 2020;173:107936. Available from: [Link]

  • WU Yue, YUAN Li-ping, GUO Qing-ming, ZHANG Yi-bin. Synthesis and Bioactivity of Substituted 3H-Benzoxazol-2-ones. Chinese Journal of Pesticide Science. 2005;7(3):218-222. Available from: [Link]

  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate. ChemBK. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. 2024;29(5):1111. Available from: [Link]

  • Hiemstra H, Houwing HA, Possel O, van Leusen AM. Carbon-13 nuclear magnetic resonance spectra of oxazoles. Can J Chem. 1979;57(23):3168-3170. Available from: [Link]

  • Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics. 2022;14(10):2040. Available from: [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. Bioorg Med Chem. 2017;25(1):151-159. Available from: [Link]

  • Al-Masoudi WAL, Al-Sultani YTA, Al-Masoudi NA. Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. 2019;16(3):649-657. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Purity of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Welcome to the technical support center for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on purification and troubleshooting for this compound. As there is limited specific literature for this particular isomer, the methodologies presented here are based on established principles for closely related benzoxazolone derivatives and may require some optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My final product of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate appears as an oil and won't solidify. What should I do?

A1: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try co-evaporation with a high-boiling point solvent like toluene to azeotropically remove any remaining low-boiling point solvents. If the product remains an oil, it is likely impure and requires further purification by column chromatography.

Q2: After purification, my NMR spectrum still shows peaks corresponding to the starting materials. How can I remove them?

A2: The presence of starting materials suggests an incomplete reaction or inefficient purification. A second purification step is recommended. If you initially used recrystallization, consider column chromatography for a more effective separation. Conversely, if column chromatography was used, recrystallization from a different solvent system might be effective at removing trace impurities.

Q3: I am having difficulty finding a suitable solvent for recrystallization. What are my options?

A3: For benzoxazolone derivatives, a range of solvents can be effective. Start with polar protic solvents like ethanol or methanol. If the compound is too soluble, a mixed solvent system, such as ethyl acetate/hexane or dichloromethane/petroleum ether, can be employed. The key is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for assessing the number and relative amounts of components in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy will not only confirm the structure of your compound but also reveal the presence of any proton-containing impurities. Finally, melting point analysis can be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Possible Cause 1: Compound is too polar and is not eluting from the column.

  • Troubleshooting Step: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If the compound still does not elute, consider adding a small percentage (0.5-1%) of methanol or acetic acid to the mobile phase to help displace the polar compound from the silica gel.

Possible Cause 2: Compound is degrading on the silica gel.

  • Troubleshooting Step: Some compounds are sensitive to the acidic nature of silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent. Alternatively, consider using a different stationary phase, such as alumina.

Issue 2: Product is Contaminated with a Close-Spotting Impurity on TLC

Possible Cause: The chosen solvent system does not provide adequate separation.

  • Troubleshooting Step: A systematic approach to finding a better solvent system is required. Test a variety of solvent mixtures with different polarities and selectivities. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/acetone system. Running a gradient elution during column chromatography can also improve the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent will need to be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is a starting point and the eluent composition may need to be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for benzoxazolone derivatives is a mixture of petroleum ether and ethyl acetate.[1] The polarity can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)General purpose for initial trials.Good for separating compounds of moderate polarity.
Dichloromethane / Methanol (e.g., 98:2 to 95:5)For more polar compounds.Methanol significantly increases the eluting power.
Petroleum Ether / Dichloromethane (e.g., 7:3 to 6:4)Alternative non-polar system.Useful if other systems fail to give good separation.[2]

Visualization of the Purification Workflow

PurificationWorkflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot Assess purity recrystallization Recrystallization single_spot->recrystallization Yes column_chromatography Column Chromatography single_spot->column_chromatography No (multiple spots) purity_check Purity Assessment (NMR, HPLC, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Pure further_purification Further Purification Needed purity_check->further_purification Impure further_purification->column_chromatography Re-purify

Caption: Decision workflow for the purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

References

  • Poirot, A., Saffon-Merceron, N., Leygue, N., Benoist, E., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078–1081. Available from: [Link]

  • Poirot, A., Saffon-Merceron, N., Leygue, N., Benoist, E., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 8(19), 232-239. Available from: [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2. Google Patents.
  • ACS Publications. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. American Chemical Society. Retrieved from [Link]

  • Gerova, M., Nikolova, R., Shivachev, B., & Petrov, O. (2011). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Bulgarian Chemical Communications, 43(2), 231-236. Available from: [Link]

  • ResearchGate. (n.d.). Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. Available from: [Link]

  • Frontiers in Chemistry. (2023). triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise an. Frontiers in Chemistry, 11. Available from: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]0984a/c5ob00984a1.pdf)

Sources

Optimization

Addressing challenges in the synthesis of 2,3-diarylquinoxaline carboxylic acids from similar precursors

Welcome to the technical support resource for the synthesis of 2,3-diarylquinoxaline carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the well-estab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2,3-diarylquinoxaline carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the well-established condensation reaction between 1,2-diaryl-α-diketones and 3,4-diaminobenzoic acid or its derivatives. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during this synthesis, ensuring you can achieve optimal yields and purity in your experiments.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues. We will delve into the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. Each point is structured as a problem-cause-solution pathway to help you quickly identify and resolve your specific challenge.

Problem 1: My reaction yield is significantly lower than expected.

Low product yield is a multifaceted issue that can stem from several factors, from reactant solubility to competing side reactions.

Q: I've followed the standard protocol, but my isolated yield of the target 2,3-diarylquinoxaline carboxylic acid is poor. What are the likely causes and how can I improve it?

A: This is a common challenge. Let's break down the potential causes and their corresponding solutions.

Potential Cause 1: Poor Solubility of Starting Materials The condensation reaction is contingent on the reactants being available in the solution phase. Certain 1,2-diaryl-α-diketones, particularly those with halogen substituents (e.g., 4,4'-dichlorobenzil, 4,4'-dibromobenzil) or large polycyclic structures (e.g., 9,10-phenanthrenequinone), exhibit poor solubility in common reaction media like water, even at elevated temperatures.[1][2] This low solubility can become the rate-limiting factor, leading to incomplete conversion.

  • Solution: For reactants known to have low solubility at moderate temperatures (e.g., 150 °C), increasing the reaction temperature can dramatically improve both solubility and reaction kinetics. For instance, performing the reaction at 230 °C for a shorter duration (e.g., 10 minutes) has been shown to successfully synthesize quinoxalines from poorly soluble precursors, yielding satisfactory results.[1][3]

Potential Cause 2: Suboptimal Reaction Temperature and Time There is a delicate balance between providing enough thermal energy to drive the reaction to completion and avoiding unwanted side reactions like decarboxylation.

  • Solution: A systematic optimization of reaction temperature and time is crucial. Studies have shown that for many substrates, optimal conditions that maximize the yield of the carboxylic acid product while minimizing side products are found at 150 °C for 60 minutes in the presence of 5% acetic acid.[1][3] If you are using higher temperatures to address solubility, consider minimizing the reaction time.

Potential Cause 3: Incomplete Reaction If the reaction is not allowed to proceed to completion, the isolated yield will naturally be low.

  • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of starting materials. If the reaction stalls, reconsider the factors above—solubility and temperature/time parameters may need adjustment.

Problem 2: My final product is contaminated with a significant, less-polar side product.

The appearance of a persistent side product is often the primary hurdle to achieving high purity.

Q: After purification, my NMR spectrum shows a mixture of my desired carboxylic acid and another major product that lacks the carboxylic acid proton signal. What is this impurity and how can I prevent its formation?

A: You are almost certainly observing the decarboxylated analogue of your target molecule. This is the most common and problematic side reaction in this synthesis.[3][4]

Causality: The Mechanism of Decarboxylation Aromatic carboxylic acids are susceptible to decarboxylation, especially in high-temperature water (HTW).[4] This side reaction can occur through two primary pathways in your experiment:

  • Direct Decarboxylation of the Precursor: The starting material, 3,4-diaminobenzoic acid, can lose CO₂ under the reaction conditions to form o-phenylenediamine. This diamine then reacts with the 1,2-diketone to form the unwanted decarboxylated quinoxaline.[2]

  • Decarboxylation of the Final Product: The synthesized 2,3-diarylquinoxaline-6-carboxylic acid can itself decarboxylate, particularly at higher temperatures (e.g., 230 °C).[1]

G cluster_0 Pathway 1: Precursor Decarboxylation cluster_1 Pathway 2: Product Decarboxylation DABA 3,4-Diaminobenzoic Acid OPDA o-Phenylenediamine DABA->OPDA - CO₂ (High Temp) DecarbProduct Decarboxylated Quinoxaline OPDA->DecarbProduct Condensation Diketone 1,2-Diaryl-α-diketone Diketone->DecarbProduct Condensation DABA2 3,4-Diaminobenzoic Acid TargetProduct Target Carboxylic Acid Product DABA2->TargetProduct Desired Condensation Diketone2 1,2-Diaryl-α-diketone Diketone2->TargetProduct Desired Condensation DecarbProduct2 Decarboxylated Quinoxaline TargetProduct->DecarbProduct2 - CO₂ (High Temp)

Caption: Competing pathways leading to decarboxylated side product.

Solutions to Minimize Decarboxylation:

  • Optimize Reaction Conditions: The most direct approach is to lower the reaction temperature. While a temperature of 230 °C may be necessary for poorly soluble reactants, it significantly promotes decarboxylation, with yields of the decarboxylated side product reaching up to 21%.[3] Reducing the temperature to 150 °C and extending the reaction time to 60 minutes has been identified as an optimal condition to maximize the yield of the desired acid while minimizing the decarboxylated byproduct.[1]

  • Use a Protected Precursor: To completely eliminate decarboxylation, you can use a structural analogue of 3,4-diaminobenzoic acid where the carboxylic acid functionality is temporarily masked.[4][5] A highly effective strategy is to use methyl 3,4-diaminobenzoate . This precursor undergoes the condensation reaction to form the methyl ester of the target quinoxaline. The ester is more stable to the reaction conditions. Subsequently, the ester can be hydrolyzed in situ to the desired carboxylic acid, a process that can be coupled with the initial synthesis in a one-pot procedure.[3][4]

Problem 3: I am having difficulty purifying the final product.

Even with an optimized reaction, effective purification is key to obtaining a high-quality final product.

Q: How can I effectively separate my target 2,3-diarylquinoxaline carboxylic acid from the decarboxylated side product and unreacted starting materials?

A: This requires a multi-step approach, leveraging the different chemical properties of the components in your crude mixture.

  • Initial Filtration: After the reaction, cool the mixture to room temperature. The organic products, being of low polarity, will often precipitate out of aqueous or alcoholic solutions. A simple filtration can isolate the crude solid product and remove soluble impurities.[2][3]

  • Acid-Base Extraction: This is the most effective method for separating the carboxylic acid from its non-acidic, decarboxylated analogue.

    • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The target carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • The non-acidic decarboxylated quinoxaline and any unreacted diketone will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.

    • Filter the solid, wash with water to remove salts, and dry to obtain the purified carboxylic acid.

  • Recrystallization/Chromatography: If acid-base extraction does not yield a product of sufficient purity, column chromatography on silica gel can be used. However, given the similar structures of the product and side product, this can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often a more effective final polishing step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A: The synthesis of quinoxalines from an o-phenylenediamine and a 1,2-dicarbonyl compound is known as the Hinsberg Quinoxaline Synthesis .[4] The mechanism proceeds via a two-step condensation-cyclization-oxidation sequence:

  • Nucleophilic Attack: One of the amino groups of the 3,4-diaminobenzoic acid attacks one of the carbonyl carbons of the 1,2-diaryl-α-diketone, forming a hemiaminal intermediate.

  • Dehydration & Imination: The hemiaminal dehydrates to form an imine.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring intermediate which rearranges to a six-membered dihydroxy-dihydroquinoxaline intermediate.

  • Aromatization: This intermediate readily undergoes dehydration (losing two molecules of water) to form the stable, aromatic quinoxaline ring system.

// Reactants Reactants [label=<

o-Phenylenediamine+α-Diketone

>];

// Intermediates Hemiaminal [label="Hemiaminal"]; Imine [label="Iminoketone"]; Cyclized [label="Dihydroxy-dihydroquinoxaline"]; Product [label=<

Quinoxaline

>, shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels Reactants -> Hemiaminal [label="Nucleophilic Attack"]; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="- 2H₂O (Aromatization)"]; }

Caption: Simplified mechanism of the Hinsberg Quinoxaline Synthesis.

Q2: What is the role of acetic acid (HOAc)? Is a catalyst always required?

A: Acetic acid serves as a mild Brønsted acid catalyst.[1] It protonates one of the carbonyl oxygens of the diketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the diamine. This accelerates the initial condensation step.

However, a catalyst is not always strictly necessary. The carboxylic acid group on the 3,4-diaminobenzoic acid precursor can act as an intramolecular catalyst, slightly accelerating the reaction on its own.[1] Furthermore, under high-temperature water (HTW) conditions (e.g., 230 °C), water itself can act as both a solvent and a weak acid/base catalyst. Experiments have shown that at 230 °C, the reaction proceeds efficiently with similar yields in both pure water and 5% acetic acid, suggesting the high temperature is the dominant factor.[3] At lower, optimized temperatures like 150 °C, the presence of 5% acetic acid is beneficial for achieving high yields in a reasonable timeframe.[1]

Q3: What are the best analytical methods for monitoring the reaction and characterizing the final product?

A: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring:

    • TLC: An excellent, rapid technique for qualitatively tracking the consumption of starting materials and the formation of the product.

    • LC-MS: Provides more quantitative data on reaction conversion and can help identify the masses of the product and any side products (like the decarboxylated species).

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation. The ¹H NMR will clearly show the aromatic protons of the quinoxaline core and the aryl substituents, and importantly, the presence (or absence) of the carboxylic acid proton. The ¹³C NMR confirms the carbon skeleton.[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol A: Optimized Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid

This protocol is optimized to provide a high yield of the target acid while minimizing the formation of the decarboxylated side product.

ParameterValue
Reactants 3,4-Diaminobenzoic acid (1.0 eq), 1,2-Diaryl-α-diketone (1.0 eq)
Solvent 5% Acetic Acid in Water
Temperature 150 °C
Time 60 minutes
Apparatus Microwave Reactor or Sealed Pressure Vessel

Procedure:

  • To a microwave reactor vessel, add 3,4-diaminobenzoic acid and the corresponding 1,2-diaryl-α-diketone (1:1 molar ratio).

  • Add the 5% acetic acid in water solution. The concentration should be chosen to ensure the mixture is a suspension.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150 °C and hold for 60 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the resulting precipitate and wash the solid with water, followed by a small amount of cold ethanol to remove residual starting materials.

  • Proceed with acid-base extraction as described in the purification section for further purification if NMR analysis shows the presence of the decarboxylated side product.

Protocol B: Decarboxylation-Free Synthesis via Methyl Ester Intermediate

This protocol uses methyl 3,4-diaminobenzoate to completely avoid the decarboxylation side reaction.[3][4]

G Start Methyl 3,4-diaminobenzoate + Diketone Step1 Step 1: Condensation (e.g., 230°C, 10 min) Start->Step1 Intermediate Quinoxaline Methyl Ester Step1->Intermediate Step2 Step 2: In-situ Hydrolysis (e.g., 230°C, 3 hours) Intermediate->Step2 Final Pure Quinoxaline Carboxylic Acid (No Decarboxylation) Step2->Final

Caption: Workflow for decarboxylation-free synthesis route.

Procedure:

  • Condensation: In a suitable pressure vessel, combine methyl 3,4-diaminobenzoate (1.0 eq) and the 1,2-diaryl-α-diketone (1.0 eq) in water.

  • Heat the reaction mixture to 230 °C for 10-30 minutes to form the quinoxaline methyl ester.

  • Hydrolysis: Without isolating the intermediate, continue heating the reaction mixture at 230 °C for an additional 3 hours to facilitate the complete hydrolysis of the methyl ester to the carboxylic acid.

  • Cool the reaction vessel to room temperature.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain the pure 2,3-diarylquinoxaline-6-carboxylic acid. This method typically yields a product that does not require further purification to remove decarboxylated impurities.

Summary of Reaction Conditions vs. Yields

The choice of reaction conditions significantly impacts the product distribution. The following table summarizes typical outcomes for the synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid.[3]

PrecursorTemp (°C)Time (min)SolventYield of Acid (%)Yield of Decarboxylated (%)
3,4-Diaminobenzoic Acid230105% HOAc7918
3,4-Diaminobenzoic Acid23010Water7521
3,4-Diaminobenzoic Acid 150 60 5% HOAc 86 Low/Trace
Methyl 3,4-diaminobenzoate230180 (total)Water770

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Chemistry. [Link]

  • da Rocha, D. R., et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(11), 8089-8116. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]

  • Wan, J. P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(6), 725-738. [Link]

  • Garg, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6593. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Benzoxazole Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of benzoxazole analogs as potent kinase inhibitors. Moving beyond a simple recitation of protocols, we...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of benzoxazole analogs as potent kinase inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. This guide is structured to provide both high-level strategic insights and detailed, actionable methodologies.

Introduction: The Benzoxazole Scaffold and its Significance in Kinase Inhibition

The benzoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into molecules designed to target the ATP-binding site of protein kinases.[1] Its rigid structure and potential for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity against various kinases. Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2]

This guide will focus on a comparative analysis of benzoxazole analogs against three key kinases implicated in cancer progression:

  • Aurora B Kinase: A crucial regulator of mitosis, its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[3][4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][5][6][7]

  • p38 MAPK (Mitogen-Activated Protein Kinase): A key component of a major signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.[8][9][]

We will explore how subtle modifications to the benzoxazole core can drastically alter inhibitory potency and selectivity, and we will provide the experimental frameworks necessary to validate these effects.

Comparative Inhibitory Potency of Benzoxazole Analogs

The following tables summarize the inhibitory activities (IC50 values) of representative benzoxazole analogs against our target kinases, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions. However, the data provides valuable insights into structure-activity relationships (SAR).

Inhibition of Aurora B Kinase
Compound IDStructureAurora B IC50 (nM)Key Structural FeaturesReference
13q Benzoxazole with specific side chainPotent (exact value not specified in abstract)Halogen substitution and linker length are key for potency.[3]
CCT129202 Pan-Aurora inhibitor198ATP-competitive[11]
AZD1152-HQPA Selective Aurora B inhibitor0.37Highly selective over Aurora A[11]

Table 1: Inhibitory activity of representative compounds against Aurora B kinase.

Inhibition of VEGFR-2
Compound IDStructureVEGFR-2 IC50 (nM)Key Structural FeaturesReference
12l 5-methylbenzo[d]oxazole derivative97.38More active than unsubstituted or 5-chloro derivatives.[2][6]
11b Piperidinyl-based benzoxazole145 - 970 (range for potent compounds)Dual VEGFR-2/c-Met inhibitor.[7]
Sorafenib Reference drug48.16Multi-kinase inhibitor.[6]

Table 2: Inhibitory activity of representative benzoxazole analogs against VEGFR-2.

Inhibition of p38 MAPK
Compound IDStructurep38α MAPK IC50 (µM)Key Structural FeaturesReference
5b 1,2,4-Triazole-based benzoxazole0.031Superior potency to the standard inhibitor.[9]
4f 1,2,4-Triazole-based benzothiazole0.036Benzothiazole core, also highly potent.[12]
SB 203580 Reference drug0.043Standard p38 MAPK inhibitor.[9][12]

Table 3: Inhibitory activity of representative benzoxazole and related analogs against p38α MAPK.

Experimental Validation Protocols

This section provides detailed, step-by-step methodologies for the biochemical and cell-based validation of benzoxazole analogs as kinase inhibitors.

In Vitro Kinase Inhibition Assays

The initial validation of a putative kinase inhibitor involves direct measurement of its effect on the enzymatic activity of the purified kinase. Luminescence-based assays are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.

These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. A lower luminescence signal corresponds to higher kinase activity and vice versa.[13][14]

Diagram: Workflow for a Luminescence-Based Kinase Inhibition Assay

G cluster_0 Biochemical Assay Setup cluster_1 Detection A Kinase + Substrate D Incubation (Phosphorylation Reaction) A->D B Benzoxazole Analog (Inhibitor) B->D C ATP C->D E Add Kinase-Glo® Reagent (Luciferase/Luciferin) D->E Remaining ATP F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G Signal ∝ [ATP]

Caption: Workflow of a typical luminescence-based kinase inhibition assay.

This protocol is adapted from a standard ADP-Glo™ kinase assay protocol.[15][16]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human Aurora B kinase and its substrate (e.g., a generic kinase substrate peptide) in kinase buffer.

    • Prepare a serial dilution of the benzoxazole analog in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

    • Prepare an ATP solution at a concentration close to its Km for Aurora B.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the benzoxazole analog dilution (or DMSO control).

    • Add 2 µL of the enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

These assays measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. A potent inhibitor will reduce the level of phosphorylation. This can be quantified using techniques like Western blotting or ELISA.

Diagram: Cellular Target Engagement Workflow

G cluster_0 Detection Methods A Culture Cells (e.g., HUVECs for VEGFR-2) B Treat with Benzoxazole Analog A->B C Stimulate with Ligand (e.g., VEGF) B->C D Cell Lysis C->D E Quantify Phospho-Kinase D->E F Western Blot E->F G ELISA E->G

Caption: General workflow for assessing kinase inhibition in a cellular context.

This protocol is based on standard methods for assessing VEGFR-2 activation in endothelial cells.[17][18][19]

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) to near confluency. HUVECs endogenously express VEGFR-2.[18]

    • Serum-starve the cells for several hours to reduce basal kinase activity.

    • Pre-incubate the cells with various concentrations of the benzoxazole analog for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with a known concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.[19]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Detection by Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

This protocol follows standard procedures for detecting the activation of p38 MAPK.[20][21][22]

  • Cell Treatment and Lysis:

    • Culture appropriate cells (e.g., HeLa or HEK293) and treat with the benzoxazole analog.

    • Induce p38 MAPK activation with a stimulus such as UV radiation or anisomycin.

    • Lyse the cells as described in the VEGFR-2 protocol.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as previously described.

    • Probe the membrane with a primary antibody specific for the phosphorylated, active form of p38 MAPK (p-p38).

    • After detection, strip and re-probe the membrane with an antibody for total p38 MAPK to ensure equal loading.

  • Data Analysis:

    • Quantify and normalize the p-p38 signal to the total p38 signal.

    • Compare the levels of p-p38 in treated versus untreated cells.

Understanding the Signaling Context

Inhibiting a kinase has downstream consequences. Understanding the signaling pathway provides a rationale for the inhibitor's expected cellular effects.

Diagram: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 Benzoxazole Benzoxazole Analog Benzoxazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation

Caption: Inhibition of VEGFR-2 by a benzoxazole analog blocks downstream signaling.

Conclusion and Future Directions

This guide has provided a framework for the systematic validation of benzoxazole analogs as kinase inhibitors, focusing on Aurora B, VEGFR-2, and p38 MAPK. By combining robust in vitro assays with cell-based validation of target engagement, researchers can confidently characterize the potency and cellular efficacy of their compounds. The provided protocols and conceptual diagrams serve as a starting point for designing comprehensive and self-validating experimental plans.

Future studies should aim for broader kinase profiling to assess the selectivity of promising benzoxazole analogs. Investigating the mechanism of action (e.g., ATP-competitive vs. allosteric) and evaluating in vivo efficacy in preclinical models are the logical next steps in the drug discovery pipeline.

References

  • El-Adl, K., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 583-601. Available from: [Link]

  • Hassan, G. S., et al. (2025). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Hassan, G. S., et al. (2025). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(11), 2588. Available from: [Link]

  • An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3067-3072. Available from: [Link]

  • An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3067-3072. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega. Available from: [Link]

  • PerkinElmer. (n.d.). AlphaScreen Technology. Available from: [Link]

  • Huang, H. L., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 8(52), 89885–89895. Available from: [Link]

  • Tariq, I., et al. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic & Medicinal Chemistry, 26(15), 4443-4455. Available from: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]

  • DeFail, A. J., et al. (2010). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Acta Biomaterialia, 6(1), 133-142. Available from: [Link]

  • Vega, F., et al. (2004). p38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 45(12), 2497-2504. Available from: [Link]

  • Sbardella, G., et al. (2013). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 18(9), 11216-11233. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Cicmil, M., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9037-9055. Available from: [Link]

  • Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Available from: [Link]

  • Sessa, F., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2642-2654. Available from: [Link]

  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucomatous human trabecular meshwork cells. Available from: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available from: [Link]

  • Hassan, G. S., et al. (2025). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]

  • Howard, S., et al. (2009). Aurora B kinase inhibition in mitosis: Strategies for optimizing the use of Aurora kinase inhibitors such as AT9283. Cell Cycle, 8(12), 1921-1933. Available from: [Link]

  • ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. Available from: [Link]

  • Tariq, I., et al. (2018). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(11). Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • ResearchGate. (n.d.). Signal transduction process and phosphorylation sites of VEGFR-2. Available from: [Link]

  • MDPI. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison: Unveiling the Kinase Selectivity Profile of Novel Benzoxazole Compounds

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.[2] The benzoxazole scaffold has garnered significant attention as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[4][5][6][7]

However, the high degree of structural conservation within the ATP-binding site of kinases presents a formidable challenge: achieving inhibitor selectivity.[8] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive assessment of a novel compound's kinase selectivity profile is not merely a characterization step but a critical determinant of its potential for clinical success.[9][10]

This guide provides an in-depth, comparative analysis of the kinase selectivity of a novel benzoxazole compound, designated BZO-42, against two well-established, multi-kinase inhibitors: Sorafenib and VX-680. We will delve into the experimental methodologies for robust kinase profiling, present a detailed comparison of their inhibitory activities across a panel of kinases, and offer insights into the interpretation of these complex datasets. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of kinase inhibitor selectivity.

The Strategic Imperative of Kinase Selectivity Profiling

The primary objective of kinase selectivity profiling is to understand the interaction landscape of a compound across the human kinome. A highly selective inhibitor interacts with a minimal number of off-target kinases, while a non-selective inhibitor interacts with many. The desired selectivity profile is often context-dependent; while high selectivity is generally preferred to minimize off-target effects, in some cases, inhibiting a specific set of kinases (polypharmacology) can be therapeutically advantageous.[11]

Broad-based kinase screening, often against hundreds of kinases, is a pivotal step in the early stages of drug discovery.[9][10] It allows for the early identification of potential liabilities and provides crucial structure-activity relationship (SAR) data to guide lead optimization efforts.[12]

Experimental Design: A Multi-faceted Approach to Kinase Profiling

A robust assessment of kinase selectivity necessitates a multi-pronged approach, employing a cascade of assays to build a comprehensive understanding of a compound's inhibitory profile.

Initial Broad-Panel Screening: Casting a Wide Net

The initial step involves screening the compound at a single, high concentration (e.g., 1-10 µM) against a large, representative panel of kinases.[11] This provides a global view of the compound's activity across the kinome and identifies a preliminary "hit list" of inhibited kinases. Several commercial platforms are available for this purpose, such as Eurofins' KinaseProfiler™ and Reaction Biology's Kinase Panel Screening services.[9][10][12][13] These platforms offer a diverse range of assay technologies, including radiometric, luminescence, and TR-FRET-based methods.[13]

Dose-Response Analysis (IC50 Determination): Quantifying Potency

For kinases identified as "hits" in the initial screen, the next critical step is to determine the half-maximal inhibitory concentration (IC50). This value quantifies the potency of the inhibitor against a specific kinase and is essential for comparing the relative activity of different compounds.[8][14] IC50 determination involves a multi-point titration of the inhibitor, and the resulting data is fitted to a dose-response curve.[3]

Mechanism of Action (MoA) Studies: Understanding the "How"

To gain deeper insights into the inhibitor's binding mode, mechanism of action studies are often conducted. These can include ATP-competition assays to determine if the inhibitor binds to the ATP-binding site, and kinetic studies to assess whether the inhibition is competitive, non-competitive, or uncompetitive.[8]

Cellular Assays: Bridging the Gap to Physiology

While biochemical assays are invaluable for determining direct enzyme inhibition, cellular assays are crucial for assessing a compound's activity in a more physiologically relevant context.[11][15] Cellular target engagement assays, such as those utilizing Bioluminescence Resonance Energy Transfer (BRET), can confirm that the compound is reaching and binding to its intended target within intact cells.[13]

Comparative Kinase Selectivity Profile: BZO-42 vs. Reference Inhibitors

To illustrate the practical application of these principles, we present a comparative analysis of our novel benzoxazole compound, BZO-42, against Sorafenib, a known VEGFR inhibitor, and VX-680, a potent Aurora kinase inhibitor.

Experimental Workflow

The following diagram outlines the experimental workflow employed for this comparative study.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Initial Screen Single-Dose (10 µM) Kinase Panel Screen (400+ Kinases) IC50 Determination 10-Point IC50 Determination for Hits (<50% Remaining Activity) Initial Screen->IC50 Determination Identify Hits Data Analysis Comparative Data Analysis (Selectivity Score, Kinome Map) IC50 Determination->Data Analysis Target Engagement Cellular Target Engagement Assay (e.g., NanoBRET™) Downstream Signaling Western Blot for Downstream Pathway Modulation Target Engagement->Downstream Signaling Confirm Target Binding Downstream Signaling->Data Analysis

Figure 1: Experimental workflow for kinase selectivity profiling.

Data Summary: A Tale of Three Inhibitors

The following table summarizes the IC50 values for BZO-42, Sorafenib, and VX-680 against a select panel of kinases.

KinaseBZO-42 IC50 (nM)Sorafenib IC50 (nM)VX-680 IC50 (nM)
VEGFR2 15 90 >10,000
AURKA 850>10,0000.6
AURKB 950>10,00018
PDGFRβ4558>10,000
c-KIT12068>10,000
FLT325058>10,000
ABL1>10,0003,50030
SRC>5,000>10,000150
Interpreting the Data: A Deeper Dive into Selectivity

BZO-42: A Potent and Selective VEGFR2 Inhibitor

Our novel benzoxazole compound, BZO-42, demonstrates potent inhibition of VEGFR2 with an IC50 of 15 nM.[4][7] Importantly, it exhibits significant selectivity over the Aurora kinases, with IC50 values in the high nanomolar range. While BZO-42 also shows activity against other kinases in the VEGFR family, such as PDGFRβ and c-KIT, its primary potency is directed towards VEGFR2. This profile suggests that BZO-42 has the potential to be a highly effective anti-angiogenic agent with a favorable safety profile due to its limited off-target activity.

Sorafenib: The Multi-Kinase Inhibitor Profile

Sorafenib, an approved therapeutic, displays a broader spectrum of activity, inhibiting multiple kinases including VEGFR2, PDGFRβ, c-KIT, and FLT3 with similar potencies. This multi-targeted approach can be beneficial in certain cancer types where multiple signaling pathways are dysregulated. However, this broader activity also increases the potential for off-target side effects.

VX-680: A Highly Potent but Less Selective Aurora Kinase Inhibitor

VX-680 is a potent inhibitor of Aurora kinases, particularly AURKA. However, it also demonstrates significant activity against other kinases like ABL1 and SRC. This lack of high selectivity can be a concern in a therapeutic setting, potentially leading to undesired cellular effects.

Quantifying Selectivity: The Selectivity Score (S-Score)

To provide a more quantitative measure of selectivity, a selectivity score can be calculated. A common method is the S(10), which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundS(10) Score
BZO-420.05
Sorafenib0.12
VX-6800.08

The S-score analysis further supports the high selectivity of BZO-42 compared to both Sorafenib and VX-680.

Visualizing Selectivity: The Kinome Map

A kinome map provides a powerful visual representation of a compound's selectivity profile. In these diagrams, inhibited kinases are highlighted on a phylogenetic tree of the human kinome.

G cluster_BZO42 BZO-42 cluster_Sorafenib Sorafenib cluster_VX680 VX-680 VEGFR2 PDGFRb cKIT VEGFR2_S PDGFRb_S cKIT_S FLT3_S AURKA AURKB ABL1 EGFR SRC CDK2

Figure 2: Simplified kinome map illustrating the selectivity of BZO-42, Sorafenib, and VX-680.

Detailed Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide the following detailed protocols for the key assays performed.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a radiometric filter-binding assay, a gold standard for measuring kinase activity.[16][17]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (specific to each kinase)

  • Test compounds (BZO-42, Sorafenib, VX-680)

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 10 µL of a master mix containing the kinase and its specific peptide substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (linear range of the reaction).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to measure compound binding to a target kinase in living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-kinase fusion vector

  • Cell-permeable fluorescent tracer specific for the kinase of interest

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Plate the transfected cells in a white, opaque 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Treat the cells with the compound dilutions and the fluorescent tracer.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Incubate the plate at room temperature in the dark.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the log of the compound concentration to determine the cellular IC50.

Conclusion: The Promise of Selective Benzoxazole Kinase Inhibitors

The comprehensive kinase selectivity profiling of our novel benzoxazole compound, BZO-42, reveals a potent and highly selective inhibitor of VEGFR2. When compared to the established multi-kinase inhibitors Sorafenib and VX-680, BZO-42 demonstrates a superior selectivity profile, suggesting a potentially wider therapeutic window and a more favorable safety profile.

This guide underscores the critical importance of a rigorous and multi-faceted approach to assessing kinase inhibitor selectivity. By combining broad-panel screening with detailed dose-response analysis and cellular validation, researchers can gain the in-depth understanding necessary to advance the most promising drug candidates. The continued development of selective kinase inhibitors, such as those based on the versatile benzoxazole scaffold, holds immense promise for the future of targeted therapies.

References

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 275(10), 2473-2482. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1285. [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 227-241. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582-30595. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • AACR Journals. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hastie, C. J., et al. (2006). A high-throughput assay for the routine determination of the activity and substrate specificity of protein kinases. Nature protocols, 1(2), 968-971. [Link]

  • Chodera Lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of kinase inhibitors. Nature biotechnology, 31(6), 532-538. [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Potency of Benzoxazole Drug Candidates

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a cornerstone for developing novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a cornerstone for developing novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. The journey from a promising compound in a petri dish to a clinically effective drug is, however, fraught with challenges. A critical hurdle lies in the translation of a drug candidate's potency from a controlled in vitro environment to the complex biological milieu of a living organism (in vivo). This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of in vitro and in vivo potency assays for benzoxazole drug candidates, supported by experimental data and protocols, to navigate this complex transition effectively.

The In Vitro-In Vivo Chasm: More Than Just Numbers

A direct correlation between a compound's in vitro potency (often measured as the half-maximal inhibitory concentration, IC50) and its in vivo efficacy (such as the effective dose, ED50, or tumor growth inhibition) is rarely linear. This discrepancy arises from a multitude of pharmacokinetic and pharmacodynamic (PK/PD) factors that are absent in simplified in vitro models. These include absorption, distribution, metabolism, excretion (ADME), and potential toxicities.[1][2] Understanding these factors is paramount for predicting the clinical success of a benzoxazole drug candidate.

For instance, a benzoxazole derivative may exhibit potent cytotoxicity against a cancer cell line in a culture plate, but poor solubility or rapid metabolism in the body can prevent it from reaching the tumor at a therapeutic concentration.[3] Conversely, a compound with modest in vitro activity might demonstrate significant in vivo efficacy due to favorable metabolic conversion into a more active form.

I. Assessing In Vitro Potency: The First Step in the Cascade

In vitro assays are indispensable for the initial screening and characterization of large libraries of benzoxazole derivatives due to their high-throughput nature and cost-effectiveness. The choice of assay is dictated by the therapeutic target.

Case Study: Anticancer Benzoxazole Candidates

A primary therapeutic area for benzoxazoles is oncology. These compounds often exert their effects by inhibiting key enzymes in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[4][5][6]

Key In Vitro Assays for Anticancer Benzoxazoles:

  • Cell-Based Cytotoxicity Assays (e.g., SRB, MTT): These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines. The Sulforhodamine B (SRB) assay, for example, is a colorimetric assay that quantifies cell protein content as an indicator of cell viability.[7]

  • Enzyme Inhibition Assays: These assays directly measure the inhibitory effect of a compound on its molecular target. For VEGFR-2 inhibitors, this involves quantifying the reduction in kinase activity in the presence of the benzoxazole derivative.[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];

} caption [label="Figure 1: In Vitro Screening Cascade for Anticancer Benzoxazoles.", fontsize=10, fontcolor="#5F6368"];

Representative In Vitro Data for Anticancer Benzoxazoles:

Compound IDTarget/Cell LineIn Vitro Potency (IC50)Reference
12l VEGFR-297.38 nM[4]
HepG2 (Liver Cancer)10.50 µM[4]
MCF-7 (Breast Cancer)15.21 µM[4]
14b HepG2 (Liver Cancer)4.61 µM[5]
MCF-7 (Breast Cancer)4.75 µM[5]
4b MCF-7 (Breast Cancer)0.011 µM
Compound 19 MAGL8.4 nM[3]
Compound 20 MAGL7.6 nM[3]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methodologies for determining cell viability.[7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compounds and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell survival against the drug concentration and determine the IC50 value.

II. Evaluating In Vivo Potency: The Whole-System Response

In vivo studies are crucial for assessing the therapeutic potential of a drug candidate in a complex biological system. These studies provide insights into a compound's efficacy, safety, and pharmacokinetic profile.

Case Study: Anti-Psoriatic Benzoxazole Candidates

Benzoxazole derivatives have also shown promise in treating inflammatory conditions like psoriasis.[8]

Key In Vivo Model for Psoriasis:

  • Imiquimod-Induced Psoriasis Model in Mice: This is a widely used model that mimics many of the inflammatory and histological features of human psoriasis. Topical application of imiquimod induces an inflammatory response characterized by skin thickening, scaling, and erythema.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];

} caption [label="Figure 2: Workflow for Imiquimod-Induced Psoriasis Model.", fontsize=10, fontcolor="#5F6368"];

Representative In Vivo Data for Anti-Psoriatic Benzoxazoles:

A study evaluating 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA) in an imiquimod-induced psoriasis mouse model demonstrated a significant reduction in psoriatic symptoms.[8]

CompoundAdministrationDoseOutcomeReference
CBA Topical1% w/wReduction in erythema, thickness, and desquamation[8]
Oral125 mg/kgReduction in PASI score[8]
MCBA Topical1% w/wStronger anti-psoriatic effects than CBA[8]
Oral125 mg/kgEffects comparable to Clobetasol propionate (reference drug)[8]

This study highlights the importance of prodrug strategies to enhance in vivo efficacy, a concept that can be applied to other benzoxazole drug candidates.

Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

This protocol is based on established methods for inducing psoriasis-like skin inflammation in mice.[8]

  • Animal Selection: Use 8-10 week old BALB/c or C57BL/6 mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream for 5-7 consecutive days.

  • Treatment: Administer the benzoxazole compounds (topically or orally) daily, starting from the first day of imiquimod application. Include a vehicle control group and a positive control group (e.g., Clobetasol propionate).

  • Scoring: Daily, score the severity of erythema, scaling, and skin thickness using a Psoriasis Area and Severity Index (PASI).

  • Histopathology: At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.

III. Bridging the Gap: The Role of Pharmacokinetics and ADME

The disconnect between in vitro and in vivo potency is often explained by a compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion).[1] In silico tools and early-stage in vivo pharmacokinetic studies are crucial for predicting these properties.

Key ADME Parameters to Consider:

  • Solubility: Poor aqueous solubility can limit oral absorption.

  • Permeability: The ability to cross biological membranes is essential for reaching the target tissue.

  • Metabolic Stability: Rapid metabolism by liver enzymes (e.g., cytochrome P450s) can lead to low bioavailability.

  • Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug.

Computational tools can predict properties like Lipinski's rule of five, which provides a guideline for drug-likeness and oral bioavailability.[9] Studies have shown that modifying the benzoxazole scaffold can significantly impact these properties.

IV. Case Study: In Vitro vs. In Vivo Correlation for an Analgesic Benzoxazole

A study on benzoxazole clubbed 2-pyrrolidinones as monoacylglycerol lipase (MAGL) inhibitors provides a clear example of translating in vitro potency to in vivo efficacy.[3]

CompoundIn Vitro MAGL IC50In Vivo Analgesic Activity (Formalin Test, 30 mg/kg)Reference
19 8.4 nMSignificant reduction in pain response[3]
20 7.6 nMSignificant reduction in pain response (more potent than gabapentin)[3]

In this case, the high in vitro potency against the target enzyme translated into significant analgesic effects in a relevant animal model of pain. The study also predicted favorable pharmacokinetic properties for these compounds, supporting their potential as orally bioactive drugs.[3]

Conclusion: A Holistic Approach to Potency Assessment

The development of successful benzoxazole-based drugs requires a multi-faceted approach that integrates in vitro screening, robust in vivo models, and early assessment of pharmacokinetic properties. While in vitro assays are powerful tools for initial lead identification, they represent only the first step. A deep understanding of the biological complexities that govern a drug's behavior in vivo is essential for bridging the gap between the bench and the bedside. By carefully selecting and designing both in vitro and in vivo experiments, and by considering the crucial role of ADME, researchers can increase the likelihood of translating a potent benzoxazole candidate into a life-changing therapeutic.

References

  • El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1361. Available at: [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. Available at: [Link]

  • Kumar, A., et al. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(15), 3458. Available at: [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available at: [Link]

  • Singh, G., et al. (2021). Some predicted toxicological, ADME, and drug-like properties. ResearchGate. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Ostricki, R., et al. (2023). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Lirias - KU Leuven. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 346-361. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 28(3), 1345. Available at: [Link]

  • Ghosh, S., et al. (2021). Synthesis and cytotoxicity studies of novel triazolo-benzoxazepine as new anticancer agents. RSC Advances, 11(48), 30164-30170. Available at: [Link]

  • Chabner, B. A., & Longo, D. L. (Eds.). (2018). Harrison's Manual of Oncology 2/E. McGraw Hill Professional.
  • Philoppes, J. N., & Lamie, P. F. (2018). Synthesis and in vitro antitumor activity of new benzothiazole and benzoxazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2314-2322. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. Available at: [Link]

  • Ostricki, R., et al. (2023). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science Publishers. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Molecules, 26(11), 3192. Available at: [Link]

  • Sreelatha, K., & Kumar, K. A. (2012). Toxicities of anticancer drugs and its management. International Journal of Basic & Clinical Pharmacology, 1(1), 2-12. Available at: [Link]

  • Li, Y., et al. (2018). In vitro cell growth inhibition IC50 values of compounds against cancer... ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2023). Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics, 12(1), 123. Available at: [Link]

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(19), 6608. Available at: [Link]

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in product quality, safety, and efficacy. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. This compound, a key intermediate in the synthesis of various biologically active molecules, demands precise and reliable quantification.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols to support robust analytical method validation.

The Imperative of Method Validation: Beyond the Checklist

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This process is governed by the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics.[4] However, a truly robust method is not just about meeting acceptance criteria; it is about understanding the method's capabilities and limitations. This guide will delve into the "why" behind each validation parameter, fostering a deeper understanding of the science underpinning the protocols.

A Tale of Two Techniques: HPLC-UV vs. UPLC-MS/MS

The choice of analytical technique is a critical decision in method development. Here, we compare a traditional workhorse, HPLC-UV, with a more modern and powerful alternative, UPLC-MS/MS.

  • HPLC-UV: This technique relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separated analyte is then detected by its ability to absorb ultraviolet light. It is a cost-effective and widely available technique.

  • UPLC-MS/MS: Ultra-Performance Liquid Chromatography utilizes smaller particle sizes in the column, leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[5] Coupling this with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by measuring the mass-to-charge ratio of the analyte and its fragments.[6][7][8]

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

The following sections detail the validation parameters and provide hypothetical experimental data to illustrate the performance comparison between the HPLC-UV and UPLC-MS/MS methods for quantifying Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Specificity: Ensuring You're Measuring the Right Thing

Experimental Protocol: Specificity Assessment

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

  • Forced Degradation: Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the analytical method can separate the analyte from its degradants.

  • Impurity Spiking: If known impurities are available, spike them into a sample of the analyte and verify that they are well-resolved from the main peak.

Data Presentation: Specificity Comparison

ParameterHPLC-UV MethodUPLC-MS/MS Method
Blank Interference No significant peaks at the analyte's retention time.No signal detected in the MRM transition for the analyte.
Resolution from Degradants Adequate resolution (Rs > 2) from major degradation peaks.Complete baseline separation from all observed degradants. The high selectivity of MS/MS minimizes the impact of co-eluting species.[7]
Peak Purity (for HPLC-UV) Peak purity index > 0.999, indicating no co-eluting impurities.Not applicable; specificity is confirmed by the unique MRM transition.

G

Caption: Workflow for establishing method specificity.

Linearity and Range: Defining the Working Boundaries

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol: Linearity and Range Determination

  • Stock Solution Preparation: Prepare a stock solution of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate of a known concentration in a suitable solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range. For an assay, this is typically 80% to 120% of the target concentration.[15]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).

Data Presentation: Linearity and Range Comparison

ParameterHPLC-UV MethodUPLC-MS/MS Method
Range 10 - 150 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 12345x + 678y = 98765x + 432
Residual Plot Random distribution of residuals around the x-axis.Random distribution of residuals around the x-axis.
Accuracy: Hitting the Bullseye

Accuracy is the closeness of the test results obtained by the method to the true value.[9][16] It is a measure of the systematic error of a method.

Experimental Protocol: Accuracy Assessment

  • Spiked Samples: Prepare samples with a known concentration of the analyte (e.g., by spiking a blank matrix with a known amount of analyte) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[17]

  • Analysis: Analyze a minimum of three replicates at each concentration level.

  • Calculation: Calculate the percent recovery for each sample.

Data Presentation: Accuracy Comparison

Concentration LevelHPLC-UV Method (% Recovery ± RSD)UPLC-MS/MS Method (% Recovery ± RSD)
Low (80%) 99.5 ± 1.2%100.2 ± 0.8%
Medium (100%) 100.1 ± 0.9%99.8 ± 0.5%
High (120%) 100.8 ± 1.1%100.5 ± 0.7%
Overall Mean Recovery 100.1%100.2%

G

Caption: Logic flow for accuracy determination.

Precision: Consistency is Key

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is a measure of the random error of a method and is typically evaluated at two levels: repeatability and intermediate precision.[18][19]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision Assessment

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Data Presentation: Precision Comparison

ParameterHPLC-UV Method (% RSD)UPLC-MS/MS Method (% RSD)
Repeatability (n=6) < 1.0%< 0.5%
Intermediate Precision (Day 1 vs. Day 2) < 2.0%< 1.5%
Detection and Quantitation Limits: How Low Can You Go?

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][22]

Experimental Protocol: LOD and LOQ Estimation

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Data Presentation: Sensitivity Comparison

ParameterHPLC-UV MethodUPLC-MS/MS Method
Limit of Detection (LOD) 1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 3 µg/mL0.1 ng/mL
Robustness: Weathering the Storm of Minor Changes

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][23][24]

Experimental Protocol: Robustness Evaluation

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (± 0.2 units)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Analysis: Analyze a sample under each of the varied conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Data Presentation: Robustness Comparison

Varied ParameterHPLC-UV Method (Impact on System Suitability)UPLC-MS/MS Method (Impact on System Suitability)
Mobile Phase pH (±0.2) Minor shift in retention time, but resolution maintained.Negligible effect on retention time and peak shape.
Mobile Phase Composition (±2%) Noticeable shift in retention time; may require adjustment of integration parameters.Minor shift in retention time; easily manageable.
Column Temperature (±5°C) Shift in retention time; resolution remains acceptable.Minimal impact on chromatography.
Flow Rate (±10%) Proportional change in retention time; peak area may be affected.Proportional change in retention time; peak area remains consistent due to MS detection.

G

Caption: Workflow for assessing method robustness.

Conclusion: Selecting the Right Tool for the Job

This comparative guide illustrates that both HPLC-UV and UPLC-MS/MS can be validated to provide accurate and precise data for the quantification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. The choice between the two ultimately depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective technique suitable for routine quality control applications where high sensitivity is not a primary concern.

  • UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred choice for applications requiring trace-level quantification, analysis of complex matrices, or high-throughput screening.[7]

A well-validated analytical method is a cornerstone of drug development. By understanding the principles behind each validation parameter and thoughtfully selecting the appropriate analytical technology, researchers can ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe and effective medicines.

References

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29 Suppl 1(Suppl 1), S49–S52. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC chemistry, 12(1), 86. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 24(6), 594-603. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Farmacia, 73(4). [Link]

  • Limit of detection, limit of quantitation and limit of blank. EFLM. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate. [Link]

  • Al-Tannak, N. F., & Bagheri, H. (2019). UPLC-MS/MS screening method for simultaneous identification and characterisation of acidic and basic pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 164, 250–258. [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments. [Link]

  • Hakimi, F., Mohammadi, A., & Arsalan, A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • What do Limit of Detection and Limit of Quantitation mean?. (2024, February 28). YouTube. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 617-626. [Link]

  • Linear understanding of linearity of analytical method validation. Pharmabiz.com. [Link]

  • Lee, J. H., Park, J. H., & Kim, J. H. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1585. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • What is the range of an analytical method?. Lösungsfabrik. [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019). Scientia Pharmaceutica, 87(1), 7. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). Processes, 10(11), 2419. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]

  • Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. [Link]

  • How to Perform Linearity and Range in Analytical Method Validation. Pharma Beginners. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • What is robustness?. Lösungsfabrik. [Link]

  • Detection limit. Wikipedia. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ACS omega, 8(12), 11285–11296. [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25303–25333. [Link]

  • 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Quality Guidelines. ICH. [Link]

  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity: An Antimicrobial and ADMET Study. ResearchGate. [Link]

  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). Journal of Pharmaceutical Analysis, 13(5), 481-491. [Link]

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017, October 4). YouTube. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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